4-Hydroxy-6-methylcoumarin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGBZBGYNIZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715782 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-83-0 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-methylcoumarin from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-6-methylcoumarin, a valuable heterocyclic compound, utilizing p-cresol (B1678582) as a primary starting material. Coumarin (B35378) derivatives are of significant interest in the pharmaceutical and biochemical fields due to their wide range of biological activities, including anticoagulant, anti-tumor, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceuticals and as a fluorescent probe in various biological assays.[3]
The most prevalent and efficient method for synthesizing 4-substituted coumarins from phenols is the Pechmann condensation.[4][5][6] This guide will focus on the application of this reaction to p-cresol, detailing the underlying mechanism, experimental protocols, and characterization of the final product.
The Pechmann Condensation: Reaction and Mechanism
The Pechmann condensation is an acid-catalyzed reaction that produces coumarins from a phenol (B47542) and a β-ketoester or a β-carboxylic acid.[5] When using p-cresol, the reaction proceeds by condensing it with a suitable β-dicarbonyl compound, most commonly ethyl acetoacetate (B1235776) or malonic acid, in the presence of a strong acid catalyst.
The reaction mechanism generally involves three key stages: transesterification, an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[4][5][7] While the precise order of these steps can be debated and may depend on the specific reactants and conditions, a commonly accepted pathway begins with the formation of a β-hydroxy cinnamic acid derivative, which then cyclizes and dehydrates to form the coumarin ring.[6]
The acid catalyst plays a crucial role by activating the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the phenol.[8] Various catalysts can be employed, including sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), phosphorus pentoxide (P₂O₅), and indium(III) chloride (InCl₃).[1][4][5][9]
Caption: General mechanism of the Pechmann condensation for coumarin synthesis.
Experimental Protocols
Two primary synthetic routes from p-cresol are detailed below. The first employs ethyl acetoacetate, the classic Pechmann approach, while the second utilizes malonic acid with a Lewis acid catalyst system.
This method is a standard acid-catalyzed condensation. Concentrated sulfuric acid is a common and effective catalyst, though harsh.[5] Alternative catalysts like indium(III) chloride have been used under solvent-free conditions, offering a more environmentally friendly approach.[9]
Materials:
-
p-Cresol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%) or other suitable acid catalyst
-
Crushed ice and water
-
Ethanol for recrystallization
-
5% Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice-salt bath, slowly add a pre-mixed solution of p-cresol and a slight molar excess of ethyl acetoacetate dropwise to chilled concentrated sulfuric acid. Maintain the temperature below 10-20°C during the addition, as the reaction is exothermic.[10]
-
After the addition is complete, allow the mixture to stir for several hours at room temperature or as determined by reaction monitoring (e.g., TLC). Some variations suggest letting the mixture stand overnight.[11]
-
Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with constant stirring. A precipitate of the crude product should form.[10]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[10]
-
For purification, dissolve the crude solid in a 5% NaOH solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to a pH of 1-2 to re-precipitate the product.[12]
-
Collect the purified product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[13]
This route provides an alternative to using β-ketoesters and employs a different catalytic system.
Materials:
-
p-Cresol (1.0 molar equivalent)
-
Malonic acid (1.0 molar equivalent)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0-3.0 molar equivalents)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 molar equivalents)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Combine p-cresol, malonic acid, anhydrous ZnCl₂, and POCl₃ in a reaction vessel.[1][14]
-
Heat the mixture at 60-65°C with stirring for an extended period (e.g., 40 hours or until completion as monitored by TLC).[14]
-
After heating, cool the reaction mixture to room temperature.
-
Carefully decompose the mixture by slowly adding water. A solid precipitate will form.
-
Filter the solid product.
-
Dissolve the collected solid in a 10% aqueous Na₂CO₃ solution.
-
Filter the solution to remove any insoluble byproducts.
-
Acidify the filtrate with dilute HCl to precipitate the this compound.
-
Filter the final crystalline product, wash with water, and dry.
Caption: A generalized workflow for the synthesis and purification of this compound.
Quantitative Data and Yields
The efficiency of the synthesis is highly dependent on the chosen reactants, catalyst, and reaction conditions. The following table summarizes reported data for the synthesis of coumarins from p-cresol under various conditions.
| Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| p-Cresol, Malonic Acid | ZnCl₂, POCl₃ | 60-65°C, 40h | 66% | [14] |
| p-Cresol, Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, 5h, Solvent-free | 58% | [15] |
| p-Cresol, Ethyl Acetoacetate | Sulfuric Acid, Microwave | 20 seconds | 24% (for 4,6-dimethylcoumarin) | [16] |
Note: The microwave-assisted synthesis cited produced 4,6-dimethylcoumarin, not this compound, but is included to illustrate the range of conditions and products possible from p-cresol.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties:
Spectroscopic Data: The following table summarizes key spectroscopic data used for the structural elucidation of this compound.
| Technique | Solvent | Key Signals / Peaks | Reference |
| ¹H NMR | DMSO-d₆ | Signals for aromatic protons (H-5, H-7, H-8), a singlet for H-3, and a singlet for the methyl group (CH₃). The OH proton may exchange. | |
| ¹³C NMR | DMSO-d₆ | Resonances for C-2, C-4, and C-9 are typically downfield. Signals for all 10 carbons are expected. | |
| IR (cm⁻¹) | KBr/Nujol | ~3380 (O-H stretch), ~1650 (C=O, lactone carbonyl stretch), ~1530 (C=C, aromatic). | |
| UV-Vis (λmax) | Ethanol | ~308 nm | [19] |
| Mass Spec (MS) | GC-MS, ESI | M⁺ at m/z 162. A key fragment is often seen at m/z 120, corresponding to the loss of a ketene (B1206846) moiety (-C₂H₂O). | [18] |
Conclusion
The synthesis of this compound from p-cresol is most effectively achieved via the Pechmann condensation. This guide outlines two robust protocols using either ethyl acetoacetate with a strong acid or malonic acid with a ZnCl₂/POCl₃ system. The choice of methodology may depend on available reagents, desired yield, and tolerance for harsh reaction conditions. With careful execution of the experimental and purification steps, this compound can be synthesized in good yields and high purity, providing a valuable building block for further research and development in medicinal chemistry and material science.
References
- 1. sciepub.com [sciepub.com]
- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. CN1101045A - Method for preparation of 4-hydroxy coumarin - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. This compound 98 13252-83-0 [sigmaaldrich.com]
- 18. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-6-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylcoumarin (C₁₀H₈O₃), a significant coumarin (B35378) derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic information, experimental protocols, and a logical workflow for its characterization.
Introduction
This compound belongs to the coumarin family, a class of benzopyrone compounds widely found in nature.[1] These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are indispensable tools in this process.[3] This guide focuses on the key spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format for clarity and ease of comparison.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~5.6 | s | - |
| H-5 | ~7.7 | d | ~8.0 |
| H-7 | ~7.3 | d | ~8.0 |
| H-8 | ~7.3 | s | - |
| -CH₃ | ~2.4 | s | - |
| -OH | ~10.0-12.0 | br s | - |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-3 | ~112 |
| C-4 | ~164 |
| C-4a | ~114 |
| C-5 | ~134 |
| C-6 | ~154 |
| C-7 | ~110 |
| C-8 | ~112 |
| C-8a | ~156 |
| -CH₃ | ~19 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data is inferred from general coumarin spectra and data for similar compounds.[4][6]
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H stretch (hydroxyl) |
| 3100 - 3000 | C-H stretch (aromatic) |
| ~1720 | C=O stretch (lactone) |
| ~1610 | C=C stretch (aromatic) |
Note: The absorption frequencies are approximate.[6]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8]
Table 4: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Ethanol | ~308 |
| Methanol | ~321 |
Note: The absorption maxima can vary depending on the solvent.[4][9]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[10]
Table 5: Mass Spectrometry Data for this compound
| Technique | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS/MS | 177.0546 | 149, 121.1, 105.1 |
Note: Fragmentation patterns can vary based on the ionization method and collision energy.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[3] Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3][13]
-
¹H NMR Acquisition : Record the spectrum on a 400 or 500 MHz NMR spectrometer.[3] Acquire a standard one-pulse ¹H NMR spectrum with a spectral width of -2 to 12 ppm.[3] Typically, 16-64 scans are sufficient depending on the concentration.[3]
-
¹³C NMR Acquisition : Record the spectrum on the same spectrometer. Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 0 to 200 ppm.[3] A larger number of scans (e.g., 1024 or more) is generally required.[3]
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a thin, transparent disk.[7]
-
Data Acquisition : Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using a Perkin Elmer Spectrum-BXII FTIR spectrometer or a similar instrument.[7]
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ mol/L.[8]
-
Data Acquisition : Record the absorption spectrum over a range of 200-400 nm using a UV-Vis spectrophotometer.[9]
-
Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol).[14]
-
Data Acquisition (ESI-MS/MS) : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.[15] Acquire the mass spectrum in positive ion mode.[15] For MS/MS analysis, select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.[15]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. ijres.org [ijres.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. iajpr.com [iajpr.com]
- 10. benthamopen.com [benthamopen.com]
- 11. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Hydroxy-4-methyl-2-benzopyrone | C10H8O3 | CID 75409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-6-methylcoumarin (CAS 13252-83-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methylcoumarin, with the CAS number 13252-83-0, is a synthetic heterocyclic organic compound belonging to the coumarin (B35378) class. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, and biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and visual representations of key processes and pathways. The compound's fluorescent properties, coupled with its antioxidant, anti-inflammatory, and potential anti-cancer activities, make it a molecule of significant interest for further investigation.
Physicochemical Properties
This compound is a white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.[1][2]
| Property | Value | Reference |
| CAS Number | 13252-83-0 | [1][2] |
| Molecular Formula | C₁₀H₈O₃ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Melting Point | 261-266 °C | [1][2] |
| Appearance | White to off-white powder | [1] |
| IUPAC Name | 4-hydroxy-6-methyl-2H-chromen-2-one | [3] |
| Synonyms | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one, 6-Methyl-4-hydroxycoumarin | [1] |
Solubility
Synthesis
The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.
Experimental Protocol: Pechmann Condensation
This protocol describes the synthesis of a 4-methylcoumarin (B1582148) derivative and can be adapted for this compound.[7][8][9][10]
Materials:
-
p-Cresol (B1678582) (or other suitable phenol)
-
Ethyl acetoacetate (B1235776)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of p-cresol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a specified period (e.g., 18 hours) to allow the reaction to proceed.[7]
-
Pour the reaction mixture slowly into a beaker containing crushed ice.
-
A solid precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Logical Workflow for Pechmann Condensation:
Caption: Workflow for the synthesis of this compound via Pechmann condensation.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. While a specific spectrum for this compound is not provided, typical chemical shifts for similar coumarin derivatives can be referenced.[11][12][13][14][15][16]
| ¹H NMR | Typical Chemical Shift (δ, ppm) |
| Methyl Protons (-CH₃) | 2.20 - 2.50 |
| Pyrone Ring Proton | 6.10 - 6.90 |
| Aromatic Protons | 7.00 - 8.70 |
| Hydroxyl Proton (-OH) | Variable, typically broad |
| ¹³C NMR | Typical Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~18 |
| C3 | ~94 |
| C4a | ~121 |
| Aromatic Carbons | 116 - 134 |
| C8a | ~153 |
| C2 (Carbonyl) | ~161 |
| C4 (C-OH) | ~178 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3300 - 3500 (broad) |
| C=O stretch (lactone) | 1650 - 1750 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1100 - 1300 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of coumarins typically shows a prominent molecular ion peak. The fragmentation pattern often involves the loss of carbon monoxide (CO) from the pyrone ring.[17][18][19][20][21][22]
-
Molecular Ion (M⁺): m/z = 176
-
Key Fragment: m/z = 148 ([M-CO]⁺)
UV-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic UV absorption maxima. The absorption spectrum of 4-hydroxycoumarin (B602359) derivatives typically falls within the range of 280-380 nm.[23][24][25]
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and life science industries.
Antioxidant Activity
Coumarin derivatives are known for their antioxidant properties. The antioxidant potential of 4-hydroxycoumarins has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[26][27][28][29][30] For instance, 4-hydroxycoumarin has shown significant radical scavenging ability.[26]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of a compound.[27]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Workflow for DPPH Assay:
Caption: Experimental workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
Several coumarin derivatives have demonstrated anti-inflammatory effects. Studies on related compounds suggest that 4-hydroxycoumarins may exert their anti-inflammatory actions by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[31][32][33][34][35] These pathways are critical in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.[31] For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to inhibit the production of these mediators in LPS-activated macrophages by suppressing NF-κB and MAPK activation.[31]
Proposed Anti-inflammatory Signaling Pathway:
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Anti-cancer Activity
Various derivatives of 4-methylcoumarin have been investigated for their cytotoxic effects against different human cancer cell lines. For example, certain 7,8-dihydroxy-4-methylcoumarin (B1670369) derivatives have shown significant potency against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values in the micromolar range.[1][36] While specific data for this compound is limited, the general anti-cancer potential of the coumarin scaffold warrants further investigation of this particular derivative.[37][38]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[36]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
This compound is a versatile compound with a range of interesting physicochemical properties and biological activities. Its straightforward synthesis, coupled with its potential as an antioxidant, anti-inflammatory, and anti-cancer agent, makes it a valuable subject for further research and development. The experimental protocols and diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising molecule in various scientific and therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential for clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
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A Comprehensive Technical Guide to the Biological Activities of 4-Hydroxy-6-methylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone scaffolds, are prevalent in nature and are recognized for their wide array of pharmacological properties.[1] Among these, derivatives of 4-hydroxycoumarin (B602359) have garnered substantial interest in medicinal chemistry due to their remarkable biological potential.[2][3] Specifically, the 4-hydroxy-6-methylcoumarin core has served as a versatile template for the development of novel therapeutic agents. These synthetic and natural compounds exhibit a diverse range of activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Their mechanism of action often involves the modulation of key cellular enzymes and signaling pathways, making them attractive candidates for drug discovery and development.[1][5][6] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives.
Synthetic Methodologies
The synthesis of the coumarin (B35378) nucleus is typically achieved through several classic condensation reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1] Key methodologies include the Pechmann Condensation, Knoevenagel Condensation, and the Perkin Reaction.[1][7]
Pechmann Condensation
The Pechmann condensation is a straightforward and widely employed method for synthesizing coumarins. It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[1][7] For the synthesis of this compound, p-cresol (B1678582) can be reacted with malonic acid in the presence of a catalyst like zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: Synthesis of this compound[8]
-
Reaction Setup: A mixture of p-cresol (0.21 mol), anhydrous ZnCl₂ (0.62 mol), POCl₃ (0.63 mol), and malonic acid (0.21 mol) is prepared in a suitable reaction vessel.
-
Heating: The mixture is heated at 60-65 °C for approximately 40 hours.
-
Work-up: After cooling, the reaction mixture is decomposed with water.
-
Filtration: The resulting solid precipitate is collected by filtration.
-
Purification: The crude solid is dissolved in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Acidification: The solution is then acidified with diluted hydrochloric acid (HCl) to precipitate the product.
-
Final Product: The final crystalline product is collected by filtration.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound derivatives have been extensively evaluated for a variety of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets.
Anticoagulant Activity
The most renowned activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[3] These compounds act as Vitamin K antagonists.[5]
-
Mechanism of Action: They inhibit the enzyme Vitamin K 2,3-epoxide reductase (VKOR) in the liver.[3][5] This enzyme is crucial for recycling oxidized Vitamin K back to its reduced form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors. By inhibiting VKOR, these derivatives deplete the supply of reduced Vitamin K, thereby impairing the synthesis of functional clotting factors and producing an anticoagulant effect.[5]
-
Structural Requirements: For significant anticoagulant activity, a large aromatic substituent is required at the 3-position of the 4-hydroxycoumarin scaffold.[5] The presence of a 4-hydroxyl group is also considered essential.[9][10] For example, 3,3'-alkylidene bis-6-bromo-4-hydroxycoumarin derivatives have shown potent anticoagulant activity.[3]
Caption: Mechanism of anticoagulant action via Vitamin K cycle inhibition.
Anticancer Activity
Numerous studies have highlighted the potential of 4-methylcoumarin (B1582148) derivatives as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines.[6][11][12]
-
Mechanism of Action: The anticancer effects are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the suppression of metastasis.[6] Some derivatives are known to inhibit protein kinases that are critical for cell cycle progression.[6]
-
Structure-Activity Relationship (SAR): Studies on 4-methylcoumarins have shown that dihydroxy substitutions, particularly at the 7 and 8 positions, enhance cytotoxic activity compared to monohydroxy analogs.[12] Furthermore, the addition of long alkyl chains at the C3 position can significantly increase potency.[11] For instance, a 7,8-dihydroxy-4-methylcoumarin (B1670369) bearing an n-decyl chain at C3 was found to be highly potent against several cancer cell lines.[11]
Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methyl-3-decylcoumarin | K562 (Leukemia) | 42.4 | [11] |
| LS180 (Colon) | 25.2 | [11] | |
| MCF-7 (Breast) | 25.1 | [11] | |
| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562 (Leukemia) | 32.7 | [11] |
| LS180 (Colon) | 45.8 | [11] | |
| MCF-7 (Breast) | 38.5 | [11] | |
| 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of coumarin | HepG2 (Liver) | 2.62–4.85 | [13] |
| HeLa (Cervical) | 0.39–0.75 | [13] |
Antimicrobial Activity
Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial and antifungal properties.[2][6][14]
-
Spectrum of Activity: Many newly synthesized derivatives show significant activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2][14] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, though often to a lesser extent.[2][14] Some compounds also exhibit weak to moderate antifungal activity against species like Candida albicans.[2]
-
Mechanism of Action: Proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and repair.[6]
Table 2: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives
| Compound | Microorganism | Activity (Zone of Inhibition, mm) | Reference |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus | 34.5 | [2] |
| B. subtilis | 24 | [2] | |
| Derivative 2 | S. aureus | 26.5 ± 0.84 | [15][16] |
| Derivative 3 | S. aureus | 26.0 ± 0.56 | [15][16] |
| Derivative 8 | S. aureus | 26.0 ± 0.26 | [15][16] |
| Derivative 5 | S. typhimurium | 19.5 ± 0.59 | [15][16] |
| Derivative 9 | S. typhimurium | 19.5 ± 0.32 | [15][16] |
Enzyme Inhibition
Beyond VKOR, certain this compound derivatives have been identified as inhibitors of other medically relevant enzymes.
-
Cholinesterases: Derivatives of 6-chloro-4-methylcoumarin have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[6]
-
Carbonic Anhydrase: Some 4-hydroxycoumarin derivatives have been found to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes.[15][16][17]
Table 3: Enzyme Inhibition by 4-Hydroxycoumarin Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Derivative 2 | Carbonic Anhydrase-II | 263 ± 0.3 | [15][16][17] |
| Derivative 6 | Carbonic Anhydrase-II | 456 ± 0.1 | [15][16][17] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.[17]
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (Staphylococcus aureus, Salmonella typhimurium, etc.) is prepared.[17]
-
Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile Mueller-Hinton agar plate.
-
Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.
-
Compound Application: A specific concentration of the dissolved test compound is added to each well. A control with the solvent and a standard antibiotic (e.g., Ciprofloxacin) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Caption: Experimental workflow for the Agar Well Diffusion assay.
Cytotoxicity Evaluation: MTT Reduction Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[11]
Conclusion
Derivatives of this compound represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of valuable biological activities.[18] Their established roles as anticoagulants, coupled with emerging evidence of their potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore their therapeutic potential.[3][11][15] The synthetic accessibility and the potential for structural modification allow for the fine-tuning of their activity and selectivity.[19] Future research focusing on detailed structure-activity relationship studies and the elucidation of specific molecular targets will be crucial for the development of novel this compound-based drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. scielo.br [scielo.br]
- 18. ijmpronline.com [ijmpronline.com]
- 19. [PDF] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | Semantic Scholar [semanticscholar.org]
Solubility Profile of 4-Hydroxy-6-methylcoumarin and Related Derivatives in Organic Solvents: A Technical Guide
Introduction to Coumarin (B35378) Solubility
Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities, making them significant scaffolds in drug discovery and development. The solubility of these compounds in different solvents is a critical physicochemical property that influences their formulation, bioavailability, and efficacy. Factors such as the position and nature of substituents on the coumarin ring, including hydroxyl and methyl groups, significantly impact their interaction with various solvents and, consequently, their solubility. Understanding the solubility profile is a foundational step in preclinical development, guiding solvent selection for synthesis, purification, and formulation processes.
Solubility Data of Related Coumarin Derivatives
Due to the absence of specific data for 4-Hydroxy-6-methylcoumarin, this section summarizes the available quantitative and qualitative solubility data for structurally similar compounds: 4-Hydroxycoumarin, 6-methylcoumarin (B191867), 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin. This information, presented in Table 1, can serve as a predictive tool for estimating the solubility behavior of this compound.
Table 1: Solubility Data for Coumarin Derivatives Related to this compound
| Compound Name | Solvent | Solubility | Remarks |
| 4-Hydroxycoumarin | Ethanol (B145695) | ~30 mg/mL[1] | Soluble[2][3] |
| DMSO | ~30 mg/mL[1] | Soluble | |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | Soluble | |
| Ether | Freely soluble[2][3] | Qualitative | |
| Hot Water | Freely soluble[2][3] | Qualitative | |
| Aqueous Buffers | Sparingly soluble[1] | Qualitative | |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[1] | Quantitative | |
| 6-methylcoumarin | Ethanol | Soluble (1 g in 20 mL)[4] | Soluble[5] |
| Water | Insoluble/Nearly insoluble in hot water[4][5] | Qualitative | |
| Oils | Soluble[5] | Qualitative | |
| Propylene Glycol | Insoluble[4] | Qualitative | |
| Vegetable Oils | Insoluble[4] | Qualitative | |
| Ethanol + Water Mixtures | Solubility increases with ethanol concentration and temperature[6][7][8] | Quantitative data available in cited literature | |
| 6-Hydroxy-4-methylcoumarin | DMSO | 100 mg/mL (ultrasonication may be needed)[9] | Highly soluble |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL[9] | For in vivo preparations | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[9] | For in vivo preparations | |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL[9] | For in vivo preparations | |
| 7-Hydroxy-4-methylcoumarin | Ethanol | Soluble[10] | Qualitative |
| Acetic Acid | Soluble[10] | Qualitative | |
| Alkali Solution | Soluble[10] | Qualitative | |
| Ammonia | Soluble[10] | Qualitative | |
| Hot Water | Slightly soluble[10] | Qualitative | |
| Ether | Slightly soluble[10] | Qualitative | |
| Chloroform | Slightly soluble[10] | Qualitative |
Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique such as UV-Vis spectrophotometry for quantification.[11][12] This section outlines a general experimental protocol that can be adapted for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (or test compound)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and cuvettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan it across a range of UV-Visible wavelengths to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that specific solvent at the given temperature.
-
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method coupled with UV-Vis spectroscopy.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, the information gathered on closely related analogs provides a valuable starting point for researchers. The presented solubility data for 4-Hydroxycoumarin, 6-methylcoumarin, 6-Hydroxy-4-methylcoumarin, and 7-Hydroxy-4-methylcoumarin can guide initial solvent screening and formulation development. Furthermore, the detailed experimental protocol for the shake-flask method combined with UV-Vis spectrophotometry offers a robust and reliable approach for researchers to experimentally determine the precise solubility of this compound in a variety of organic solvents, thereby filling the existing data gap and facilitating its further development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4-Hydroxycoumarin | 1076-38-6 [chemicalbook.com]
- 3. 4-Hydroxycoumarin CAS#: 1076-38-6 [m.chemicalbook.com]
- 4. ventos.com [ventos.com]
- 5. 6-Methylcoumarin | C10H8O2 | CID 7092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Equilibrium solubility of 6-methylcoumarin in some (ethanol + water) mixtures: determination, correlation, thermodynamics and preferential solvation (2022) | Sema Akay | 3 Citations [scispace.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chembk.com [chembk.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Crystal Structure of 4-Hydroxy-6-methylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylcoumarin is a derivative of coumarin (B35378), a benzopyrone that forms the core of numerous natural products with a wide range of biological activities. Coumarin and its derivatives are of significant interest to the pharmaceutical and life sciences industries due to their anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties. The substitution pattern on the coumarin ring system plays a critical role in determining the specific biological effects and mechanism of action. This technical guide provides a comprehensive overview of the structural and biological aspects of this compound, with a focus on its crystal structure and its relationship to biological signaling pathways.
While a definitive, publicly available crystal structure for this compound could not be located in crystallographic databases, this guide presents the crystallographic data for a closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, to provide insights into the molecular geometry and packing of similar coumarin derivatives. Furthermore, this document outlines generalized experimental protocols for the synthesis and crystallographic analysis of such compounds and explores the known signaling pathways affected by structurally similar coumarin derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 13252-83-0 |
| Appearance | White to off-white powder |
| Melting Point | 261-264 °C |
| IUPAC Name | 4-hydroxy-6-methylchromen-2-one |
| Synonyms | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one |
Crystallographic Data of 7-Hydroxy-4-methylcoumarin Monohydrate
As a proxy for the crystal structure of this compound, the crystallographic data for the closely related isomer, 7-hydroxy-4-methylcoumarin monohydrate, is provided below. This data is sourced from the Crystallography Open Database (COD) entry 2010291. It is important to note that while the molecular formula is the same, the different substitution pattern will result in distinct crystal packing and intermolecular interactions.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 7.106(2) |
| b (Å) | 11.335(2) |
| c (Å) | 11.817(2) |
| α (°) | 90 |
| β (°) | 105.30(10) |
| γ (°) | 90 |
| Volume (ų) | 918.1(3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation Wavelength (Å) | 0.71069 |
| R-factor | 0.039 |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. A representative protocol is as follows:
-
Reaction Setup: A mixture of a phenol (B47542) (in this case, p-cresol) and a β-ketoester (such as ethyl acetoacetate) is prepared.
-
Condensation: The mixture is treated with a condensing agent. Concentrated sulfuric acid is commonly used and the reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: The reaction mixture is poured into ice-water, leading to the precipitation of the crude coumarin derivative.
-
Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
An alternative synthesis involves the reaction of a phenol with malonic acid in the presence of a dehydrating agent like a mixture of anhydrous ZnCl₂ and POCl₃.[1]
Crystallization and X-ray Diffraction
The following is a generalized workflow for obtaining single-crystal X-ray diffraction data for a coumarin derivative.
-
Single Crystal Growth: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or chloroform). The solution is then allowed to evaporate slowly at room temperature. Over time, single crystals suitable for X-ray diffraction may form.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
Signaling Pathways of Related Coumarin Derivatives
It is crucial to note that the biological activity of coumarins is highly dependent on their substitution patterns. While information on the specific signaling pathways affected by this compound is limited, studies on closely related derivatives provide valuable context.
Melanogenesis Signaling Pathway (6-Methylcoumarin)
A study investigating the effects of several coumarin derivatives on melanogenesis found that 6-methylcoumarin (B191867) , but not this compound, significantly increased melanin (B1238610) synthesis.[2][3] This suggests that the 4-hydroxy group abrogates this particular biological activity. The proposed signaling pathway for 6-methylcoumarin-induced melanogenesis involves the upregulation of the master regulator of pigmentation, MITF (Microphthalmia-associated transcription factor), through the modulation of several key signaling cascades.[2][3]
Adipogenesis Signaling Pathway (6,7-Dihydroxy-4-methylcoumarin)
In contrast to the melanogenesis-promoting effects of 6-methylcoumarin, a different derivative, 6,7-dihydroxy-4-methylcoumarin , has been shown to suppress adipogenesis (the formation of fat cells).[4] This anti-adipogenic effect is mediated through the activation of AMPK (AMP-activated protein kinase) and the modulation of the MAPK signaling pathway.[4]
These examples underscore the principle that minor structural changes on the coumarin scaffold can lead to profoundly different biological outcomes and engagement with distinct cellular signaling networks.
Conclusion
This compound remains a compound of interest for its potential biological activities. While its specific crystal structure is not yet publicly documented, analysis of closely related compounds provides valuable structural insights. The synthesis of this and other coumarin derivatives is well-established, and standardized protocols for crystallographic analysis can be applied. The stark differences in the signaling pathway modulation between even closely related coumarin derivatives highlight the importance of specific structure-activity relationship studies. Further research is warranted to elucidate the precise crystal structure of this compound and to determine its unique biological activities and the signaling pathways through which they are mediated. This will be essential for realizing its full potential in drug discovery and development.
References
In-depth Technical Guide: The Core Biological Mechanisms of 4-Hydroxy-6-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylcoumarin, a derivative of the natural compound coumarin (B35378), has emerged as a molecule of significant interest in the scientific community. Possessing a diverse range of biological activities, this compound has demonstrated potential as an anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate inflammatory signaling pathways, scavenge free radicals, and inhibit specific enzymes.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are largely attributed to its intervention in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators.
NF-κB Signaling Pathway:
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that 4-hydroxycoumarin (B602359) derivatives can suppress the activation of NF-κB. This is a critical mechanism as it effectively dampens the inflammatory cascade at its source.
MAPK Signaling Pathway:
The MAPK pathway, comprising key kinases such as p38, ERK1/2, and JNK, is another crucial regulator of inflammation. The activation of these kinases leads to the production of inflammatory mediators. Studies on related coumarin compounds have shown the ability to inhibit the phosphorylation of these MAPK proteins, thereby reducing the inflammatory response. While direct quantitative data for this compound is still emerging, the general mechanism for 4-hydroxycoumarin derivatives involves the downregulation of this pathway.
A key quantifiable effect of this anti-inflammatory action is the reduction of nitric oxide (NO), a potent inflammatory mediator. In one study, this compound at a concentration of 0.5 mM was shown to decrease nitric oxide production in LPS-treated macrophages by 21.27%[1].
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Figure 2: Workflow for Nitric Oxide Production Assay
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Include a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on carbonic anhydrase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified human carbonic anhydrase II in assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Prepare a solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in acetonitrile.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.
-
Include a control well with the enzyme and buffer but no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
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References
A Technical Guide to the Discovery and Isolation of Coumarin Derivatives from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom, with notable presence in families such as Apiaceae, Rutaceae, and Fabaceae. They are also found in microorganisms like fungi and bacteria. These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development due to their diverse and potent pharmacological activities, which include anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of coumarin (B35378) derivatives from natural sources, focusing on extraction techniques, chromatographic separation, and structural elucidation.
Extraction of Coumarin Derivatives from Natural Sources
The initial step in the isolation of coumarins is the efficient extraction from the raw plant or microbial material. The choice of extraction method and solvent is critical and depends on the specific coumarin's polarity and the nature of the source material.
Common Extraction Techniques
Several techniques are employed for the extraction of coumarins, with Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE) being the most common.
-
Soxhlet Extraction: This is a continuous extraction method that uses a small volume of solvent, which is repeatedly cycled through the plant material. It is particularly efficient for less soluble compounds.
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is suitable for thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower solvent consumption.
Solvents for Extraction
The selection of an appropriate solvent is crucial for maximizing the yield of coumarin derivatives. The choice is guided by the polarity of the target compounds.
-
Methanol (B129727) and Ethanol (B145695): These polar solvents are widely used and are effective for extracting a broad range of coumarins.[1]
-
Chloroform (B151607) and Dichloromethane: These non-polar solvents are suitable for extracting less polar coumarins.
-
Petroleum Ether and Hexane: These highly non-polar solvents are often used for the initial defatting of the plant material before extracting the coumarins with a more polar solvent.
-
Water: Hot water or aqueous alcohol solutions can also be used, particularly for extracting glycosidic coumarins.[2]
Chromatographic Separation and Purification
Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further separation and purification to isolate the individual coumarin derivatives. Chromatographic techniques are indispensable for this purpose.
Column Chromatography
Column chromatography is a fundamental technique for the preparative separation of coumarins. The choice of stationary phase and mobile phase is critical for achieving good resolution.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of coumarins due to its versatility and affordability. Alumina and polyamide are also used in specific applications.[3][4]
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used to elute the compounds from the column. Common solvent systems include mixtures of hexane, ethyl acetate, chloroform, and methanol.[4]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of coumarins to a high degree of purity.[5]
-
Stationary Phase: Reversed-phase columns, such as C18, are most frequently used for coumarin purification.[6]
-
Mobile Phase: A gradient of water and an organic solvent, typically acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed.[5]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the carbon-hydrogen framework of the molecule.[7][8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can also help in identifying structural motifs.[9][10][11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups.
Experimental Protocols
This section provides detailed experimental protocols for the extraction, isolation, and purification of specific coumarin derivatives.
Protocol 1: Isolation of Osthole (B1677514) from Cnidium monnieri
1. Extraction:
- Powder 100 g of dried Cnidium monnieri fruits.
- Reflux the powdered material three times with 500 mL of 90% methanol for 1.5 hours each time.[12]
- Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract (approximately 50 g).[12]
2. Preliminary Purification:
- Incubate the concentrated extract with 100 g of quicklime (B73336) for 24 hours.[12]
- Wash the mixture three times with a five-fold diluted hydrochloric acid solution.
- Concentrate the washed solution and suspend it in 90 mL of chloroform.
- Isolate the chloroform layer and wash it with an alkaline solution (0.5% NaOH).
- Adjust the pH of the aqueous alkaline solution to 7 to precipitate the crude osthole.
- Filter and collect the crystalline precipitate.[12]
3. Chromatographic Purification (High-Speed Counter-Current Chromatography - HSCCC):
- Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v).[13]
- Dissolve approximately 308 mg of the crude extract in the upper phase of the solvent system.
- Perform preparative HSCCC to yield purified osthole (88.3 mg) with a purity of over 98%.[13]
4. Structure Elucidation:
- Confirm the structure of the isolated osthole using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry and compare the data with reported values.[12]
Protocol 2: Isolation of Psoralen (B192213) and Isopsoralen from Psoralea corylifolia
1. Extraction:
- Soak 10 g of pulverized Psoralea corylifolia seeds three times with 50% ethanol (300 mL, 150 mL, and 150 mL) at room temperature, with each soaking lasting for 2 hours.[14]
- Collect the ethanol extracts and reduce the volume by half.
- Allow the solution to stand overnight to precipitate the crude coumarins.
- Filter and collect the precipitate.
2. Chromatographic Separation (Column Chromatography):
- Dissolve 2 g of the crude coumarin crystals in a small amount of hot methanol and mix with 6 g of neutral alumina.[14]
- Dry the mixture at room temperature.
- Perform dry column chromatography using a benzene/petroleum ether (40:10) mixture with 15 drops of acetone (B3395972) per 50 mL as the eluent.[14]
- Monitor the separation under UV light and collect the two distinct fluorescent bands separately.
- Extract each band with methanol under reflux.
- Reduce the volume of the methanol extracts to induce crystallization.
- Filter to obtain crystals of psoralen and isopsoralen.
3. Purification and Purity Analysis (HPLC):
- Analyze the purity of the isolated psoralen and isopsoralen using HPLC with a C18 column.[14]
- Use a mobile phase of methanol/water (50:50) at a flow rate of 1.0 mL/min and detect at 280 nm.[14]
- The purity of the resulting psoralen and isopsoralen should be greater than 99%.[14]
4. Structure Elucidation:
- Identify the structures of psoralen and isopsoralen using ¹H-NMR and ¹³C-NMR spectroscopy.[15]
Quantitative Data
The following tables summarize quantitative data for the isolation of selected coumarin derivatives from their natural sources.
Table 1: Yield and Purity of Isolated Coumarin Derivatives
| Coumarin Derivative | Natural Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Osthole | Cnidium monnieri | Reflux with 90% Methanol | HSCCC | 88.3 mg from 308 mg crude extract | >98% | [12][13] |
| Psoralen | Psoralea corylifolia | Maceration with 50% Ethanol | Column Chromatography | 0.147% from seed (m/m) | >99% | [14][16] |
| Isopsoralen | Psoralea corylifolia | Maceration with 50% Ethanol | Column Chromatography | - | >99% | [14] |
| Scopoletin | Artemisia annua | - | Column Chromatography & Recrystallization | 0.3% | - | [17] |
| Ferulenol (B560370) | Ferula communis | - | - | High concentration | - | [18] |
| Imperatorin | Angelica dahurica | Supercritical Fluid Extraction | HPLC | - | - | [19] |
Table 2: Spectroscopic Data for Selected Coumarin Derivatives
| Coumarin Derivative | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) | Reference |
| Psoralen | 7.76 (d, J=2.4 Hz, H-2'), 7.69 (d, J=9.5 Hz, H-4), 7.63 (s, H-5), 7.35 (s, H-8), 6.81 (d, J=2.4 Hz, H-3'), 6.33 (d, J=9.5 Hz, H-3) | 161.3 (C-2), 146.9 (C-7), 144.8 (C-2'), 144.0 (C-4), 125.0 (C-6), 120.5 (C-5a), 118.9 (C-5), 116.5 (C-4a), 113.1 (C-3), 106.5 (C-3'), 93.8 (C-8) | 186 [M]⁺ | [15][20] |
| Scopoletin | 7.60 (d, J=9.5 Hz, H-4), 6.91 (s, H-5), 6.84 (s, H-8), 6.26 (d, J=9.5 Hz, H-3), 3.95 (s, OCH₃) | 161.5 (C-2), 151.7 (C-7), 149.9 (C-6), 144.1 (C-4), 143.5 (C-8a), 113.5 (C-3), 111.6 (C-5), 109.8 (C-4a), 103.2 (C-8), 56.4 (OCH₃) | 193.2 [M+H]⁺, Fragments at 178.0, 150.0, 133.0 | [9][14] |
Signaling Pathways and Experimental Workflows
Visual representations of key processes aid in understanding the complex biological activities and experimental procedures related to coumarin derivatives.
Experimental Workflow
Caption: General workflow for the isolation of coumarin derivatives.
Signaling Pathways
Caption: Anticancer signaling pathway of osthole.
Caption: Anti-inflammatory signaling pathway of umbelliferone.
Conclusion
The discovery and isolation of coumarin derivatives from natural products is a multifaceted process that combines classical phytochemical techniques with modern analytical instrumentation. A systematic approach, from the selection of the natural source and extraction method to the application of appropriate chromatographic separation and spectroscopic structure elucidation, is essential for the successful isolation of these valuable bioactive compounds. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the ongoing quest for new therapeutic agents from nature's vast chemical library. The diverse pharmacological activities of coumarins underscore their potential as lead compounds in drug discovery and development.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Effect of Osthole from Cnidium monnieri on Tobacco Mosaic Virus (TMV) Infection in Nicotiana glutinosa [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (NP0000003) [np-mrd.org]
- 16. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Frontiers | Biochemical characterization and identification of ferulenol and embelin as potent inhibitors of malate:quinone oxidoreductase from Campylobacter jejuni [frontiersin.org]
- 19. EP2271336A2 - Process for extracting coumarins - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Examination of 4-Hydroxy-6-methylcoumarin
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise technical summary of 4-Hydroxy-6-methylcoumarin, a fluorescent compound with applications in biochemical assays and pharmaceutical research.
Physicochemical Data
The core quantitative data for this compound has been compiled and is presented in the table below for straightforward reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1][2][3] |
| Molecular Weight | 176.17 g/mol | [1][2][3] |
Structural and Identification Data
To facilitate a comprehensive understanding, the following diagram illustrates the relationship between the compound's common name, its empirical formula, and its corresponding molecular weight.
References
Physical and chemical properties of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-6-methyl-2H-1-benzopyran-2-one, also widely known as 4-hydroxy-6-methylcoumarin, is a synthetic derivative of coumarin (B35378), a benzopyrone that is naturally occurring in many plants. This compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities and their utility as fluorescent probes in biochemical assays.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticoagulant, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and biological applications of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one, with a focus on providing practical information for researchers and professionals in drug development.
Physical and Chemical Properties
4-hydroxy-6-methyl-2H-1-benzopyran-2-one is a white, powdered solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring fused to a pyrone ring, with a hydroxyl group at the 4-position and a methyl group at the 6-position.
General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-6-methylchromen-2-one | [4] |
| Synonyms | This compound, 4-hydroxy-6-methyl-2H-chromen-2-one | [4] |
| CAS Number | 13252-83-0 | [4] |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | White powder | [1] |
| Melting Point | 258-266 °C | [1] |
| pKa (Strongest Acidic, Predicted) | 5.48 | [5] |
| LogP (Predicted) | 1.6 - 1.81 | [4][5] |
| Water Solubility (Predicted) | 3.55 g/L | [5] |
Spectral Data
The following table summarizes the key spectral data for 4-hydroxy-6-methyl-2H-1-benzopyran-2-one. This data is crucial for the identification and characterization of the compound.
| Spectral Data | Key Features and Notes |
| ¹H NMR | Spectral data for a derivative, 3-Acetyl-4-hydroxy-6-methylcoumarin, in CDCl₃ shows characteristic peaks for the methyl group (singlet, ~2.43 ppm), aromatic protons (multiplets, ~7.19-7.84 ppm), and the acetyl group (singlet, ~2.78 ppm). The hydroxyl proton is also observed.[6] |
| ¹³C NMR | Predicted spectral data is available in public databases such as PubChem.[4] |
| Infrared (IR) | The IR spectrum of a derivative, 3-Acetyl-4-hydroxy-6-methylcoumarin, shows characteristic absorption bands for the hydroxyl group (~3410 cm⁻¹) and two carbonyl groups (~1753 cm⁻¹ and 1661 cm⁻¹).[6] |
| Mass Spectrometry (MS) | Mass spectral data, including GC-MS and MS-MS, is available on databases like PubChem, showing the molecular ion peak and fragmentation patterns.[4] |
Synthesis and Purification
The most common method for the synthesis of coumarin derivatives is the Pechmann condensation.[6] This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one, a suitable starting phenol would be p-cresol (B1678582), which is reacted with a malonic acid derivative.
Experimental Protocol: Pechmann Condensation for Coumarin Synthesis
This protocol describes a general procedure for the Pechmann condensation, which can be adapted for the synthesis of 4-hydroxy-6-methyl-2H-1-benzopyran-2-one.
Materials:
-
p-Cresol
-
Diethyl malonate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15)[7]
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to an equimolar mixture of p-cresol and diethyl malonate at a low temperature (e.g., 0-5 °C) with constant stirring.
-
After the initial exothermic reaction subsides, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly into ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-6-methyl-2H-1-benzopyran-2-one.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-6-methylcoumarin as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-methylcoumarin is a synthetic heterocyclic compound belonging to the coumarin (B35378) family. Coumarins are a well-established class of fluorophores known for their robust fluorescence, high sensitivity to the cellular microenvironment, and amenability to chemical modification. These characteristics make them valuable tools in the development of fluorescent probes for cellular imaging. The 4-hydroxy substitution on the coumarin scaffold can influence the photophysical properties, and the methyl group at the 6-position can affect its lipophilicity and interaction with cellular components. This document provides detailed application notes and protocols for the utilization of this compound in cellular imaging, offering a guide for researchers in life sciences and drug discovery.
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [2] |
| Absorption Maximum (λabs) | ~309 nm (in aqueous ethanol) | |
| Emission Maximum (λem) | Blue-green region (estimated ~420-460 nm in ethanol) | [3] |
| Quantum Yield (Φf) | Not specifically reported; generally moderate to high for similar coumarins. | [3] |
| Molar Extinction Coefficient (ε) | Not specifically reported. |
Note: The photophysical properties of coumarin dyes are highly sensitive to the solvent environment (solvatochromism). It is crucial to determine the optimal excitation and emission wavelengths in the specific buffer or medium used for imaging experiments.
Mechanism of Action as a Fluorescent Probe
The fluorescence of coumarin derivatives arises from the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting lactone moiety upon excitation. The 4-hydroxyl group can act as an electron donor, and its protonation state can significantly affect the fluorescence properties. This pH sensitivity can be exploited for developing intracellular pH sensors.
For general cellular imaging, this compound is expected to passively diffuse across the cell membrane due to its relatively small size and moderate lipophilicity. Once inside the cell, it can accumulate in various compartments depending on its physicochemical properties and interactions with cellular components. The fluorescence intensity and emission wavelength may vary in different organelles due to local differences in polarity, viscosity, and pH.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cellular imaging experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a 10 mM stock solution. For example, dissolve 1.76 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is typically stable for several months under these conditions.
Protocol 2: Live-Cell Staining and Imaging
Objective: To stain live cells with this compound and visualize its intracellular distribution using fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for coumarin)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration range is 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time may vary depending on the cell type and the specific organelle of interest.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~360-400 nm) and collect the emission in the blue-green channel (e.g., ~440-480 nm).
-
Acquire images using appropriate exposure times to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range at which this compound is non-toxic to the cells of interest.
Materials:
-
Cells (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Exemplary Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for different coumarin derivatives on HeLa cells to illustrate how to present such data. Note: These are not actual values for this compound.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Coumarin Derivative A | HeLa | 24 | > 100 |
| Coumarin Derivative B | HeLa | 24 | 45.2 |
| Doxorubicin (Control) | HeLa | 24 | 1.2 |
Applications and Considerations
-
General Cellular Staining: Due to its expected passive diffusion and fluorescence, this compound can be used as a general stain to visualize cellular morphology and potentially different organelles based on their polarity.
-
pH Sensing: The 4-hydroxy group suggests potential pH sensitivity. Researchers can explore its use as a ratiometric or intensity-based pH probe by characterizing its fluorescence at different pH values.
-
Pro-drug and Probe Development: The hydroxyl group provides a reactive site for further chemical modification. This allows for the development of more complex probes with specific targeting moieties or "turn-on" functionalities that are activated by specific enzymes or analytes.[4]
-
Phototoxicity: Like many fluorescent probes, coumarins can induce phototoxicity upon prolonged or high-intensity illumination. It is crucial to use the lowest possible excitation power and exposure time that still provides a good quality image.[5]
-
Controls: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) to control for any solvent effects.[4]
Troubleshooting
-
Low Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Optimize the filter set on the microscope for the probe's excitation and emission spectra.
-
Increase the exposure time or gain on the camera, but be mindful of phototoxicity.
-
-
High Background:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after staining to remove excess probe.
-
Use a live-cell imaging buffer instead of a complete medium during imaging, as some medium components can be fluorescent.
-
-
Cell Death/Morphological Changes:
-
Reduce the concentration of the probe.
-
Reduce the incubation time.
-
Minimize exposure to excitation light.
-
Confirm the non-toxic concentration range with a cytotoxicity assay.
-
By following these guidelines and protocols, researchers can effectively employ this compound as a fluorescent probe for cellular imaging and further develop its potential for more specific applications in biological research and drug discovery.
References
- 1. This compound | C10H8O3 | CID 54686349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
Application Notes: 4-Hydroxy-6-methylcoumarin in Antioxidant Assays
Introduction
4-Hydroxy-6-methylcoumarin is a derivative of coumarin (B35378), a class of phenolic compounds found in many plants.[1][2] Coumarins and their derivatives are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant properties.[1][3] The phenolic hydroxyl group in 4-hydroxycoumarin (B602359) derivatives is a key structural feature that underscores their potential to scavenge free radicals and modulate the balance of oxidative species within biological systems.[4] These compounds are frequently evaluated for their antioxidant capacity using various in vitro assays to determine their efficacy in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]
Mechanism of Antioxidant Action
The primary mechanism by which this compound and related phenolic compounds exert their antioxidant effect is through free radical scavenging. This process typically involves the donation of a hydrogen atom from the hydroxyl group (-OH) on the coumarin scaffold to a highly reactive free radical. This action neutralizes the radical, terminating the damaging chain reaction of oxidation. The resulting coumarin radical is stabilized through resonance, delocalizing the unpaired electron across its aromatic structure, which makes it significantly less reactive than the initial free radical.[4] Some coumarin derivatives can also act as metal chelators, binding to transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly damaging hydroxyl radicals.[2][5]
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Hydroxy-6-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates derived from 4-hydroxy-6-methylcoumarin. The synthesized compounds exhibit promising antimicrobial, anticoagulant, and anticancer activities. All quantitative data is summarized in structured tables for easy comparison, and experimental workflows and signaling pathways are visualized using diagrams.
Synthesis of Antimicrobial Agents
This compound serves as a versatile scaffold for the development of novel antimicrobial agents. Modifications at the C3 and C4 positions have yielded compounds with significant activity against a range of bacterial strains.
Synthesis of 3-Acetyl-4-hydroxy-6-methylcoumarin
A key intermediate, 3-acetyl-4-hydroxy-6-methylcoumarin, can be synthesized from this compound and acetic anhydride (B1165640). This derivative has shown notable antibacterial properties.
Experimental Protocol:
A mixture of this compound (1.76 g, 10 mmol) and acetic anhydride (5 mL) is heated at 150°C in a sealed tube for 2 hours. The reaction mixture is then cooled, and the resulting solid is purified by column chromatography to yield 3-acetyl-4-hydroxy-6-methylcoumarin.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 3-Acetyl-4-hydroxy-6-methylcoumarin | C₁₂H₁₀O₄ | 218.21 | 156-159 | Not Reported |
Antimicrobial Activity:
The minimum inhibitory concentrations (MICs) of 3-acetyl-4-hydroxy-6-methylcoumarin against various bacterial strains are presented below.
| Compound | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) |
| 3-Acetyl-4-hydroxy-6-methylcoumarin | >128 | >128 |
Synthesis of Schiff Bases of this compound
Schiff bases derived from coumarins are known for their broad-spectrum antimicrobial activities. A general method involves the reaction of a 4-hydroxycoumarin (B602359) derivative with various aromatic aldehydes.
Experimental Protocol:
A mixture of 4-amino-6-methylcoumarin (which can be synthesized from this compound) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (B145695) (30 mL) with a few drops of glacial acetic acid is refluxed for 3-4 hours. After completion of the reaction, the mixture is cooled and poured into cold water. The resulting solid is filtered, dried, and recrystallized from a suitable solvent to yield the Schiff base.
Quantitative Data: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Schiff Base Derivative 1 | 7.29 ± 0.339 | 5.53 ± 0.459 | 3.35 ± 0.226 | 5.55 ± 0.042 |
| Schiff Base Derivative 2 | 6.36 ± 0.162 | 5.60 ± 0.049 | 3.61 ± 0.176 | 5.64 ± 0.021 |
Note: Data represents generalized results for coumarin-derived Schiff bases and may vary for specific 6-methyl derivatives.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of antimicrobial agents.
Synthesis of Anticoagulant Agents
4-hydroxycoumarin derivatives are renowned for their anticoagulant properties, primarily acting as vitamin K antagonists[1]. The synthesis of biscoumarin derivatives from this compound is a common strategy to develop potent anticoagulants.
Experimental Protocol: Synthesis of Bis-coumarin Derivatives
A mixture of this compound (20 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the bis-coumarin derivative.
Quantitative Data:
| Compound | Molecular Formula (Example) | Molecular Weight ( g/mol ) (Example) | Yield (%) |
| Bis-coumarin Derivative | C₂₇H₁₈O₆ | 450.43 | >80% |
Mechanism of Action: Vitamin K Cycle Inhibition
Coumarin-based anticoagulants inhibit the enzyme Vitamin K epoxide reductase, which is crucial for the regeneration of active Vitamin K. This leads to a depletion of reduced Vitamin K, thereby impairing the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X).
Diagram of Anticoagulant Mechanism:
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarin derivatives.
Synthesis of Anticancer Agents
Recent studies have highlighted the potential of coumarin (B35378) derivatives as anticancer agents, with some acting through the inhibition of critical signaling pathways like the PI3K/Akt pathway[2][3]. Pyrazoline-coumarin hybrids, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.
Experimental Protocol: Synthesis of Pyrazoline-Coumarin Hybrids
-
Step 1: Synthesis of Chalcone (B49325). An equimolar mixture of 3-acetyl-4-hydroxy-6-methylcoumarin and a substituted aromatic aldehyde is stirred in ethanol in the presence of a catalytic amount of piperidine (B6355638) at room temperature for 12-24 hours. The resulting chalcone is filtered and purified.
-
Step 2: Synthesis of Pyrazoline. The synthesized chalcone (1 mmol) and hydrazine (B178648) hydrate (B1144303) (1.5 mmol) are refluxed in ethanol containing a few drops of glacial acetic acid for 8-10 hours. The reaction mixture is then cooled, and the precipitated pyrazoline-coumarin hybrid is filtered, washed, and recrystallized.
Quantitative Data: Anticancer Activity (IC₅₀ in µM)
| Compound | HeLa | MCF-7 | A549 |
| Pyrazoline-Coumarin Hybrid 1 | 5.2 | 8.1 | 12.5 |
| Pyrazoline-Coumarin Hybrid 2 | 7.8 | 10.2 | 15.1 |
Note: Data is representative of coumarin-pyrazoline hybrids and may differ for specific 6-methyl derivatives.
Mechanism of Action: PI3K/Akt Pathway Inhibition
Several coumarin derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers[2][3].
Diagram of PI3K/Akt Signaling Pathway Inhibition:
Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.
References
Application Notes: 4-Hydroxy-6-methylcoumarin as a Versatile Scaffold for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxycoumarins are a prominent class of heterocyclic compounds widely recognized for their significant biological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] The core structure, consisting of fused benzene (B151609) and α-pyrone rings, serves as a privileged scaffold in medicinal chemistry.[3] Specifically, 4-hydroxy-6-methylcoumarin offers a reactive and versatile starting material for the synthesis of a diverse array of novel heterocyclic systems. The presence of the hydroxyl group at the C4 position and the nucleophilic character of the C3 position allows for various chemical transformations, including Knoevenagel condensation, Michael addition, and cyclization reactions.[4] These reactions enable the fusion of other heterocyclic rings, such as pyran, pyrimidine, and pyrazole, onto the coumarin (B35378) nucleus, leading to hybrid molecules with potentially enhanced or novel pharmacological profiles.[5][6]
These application notes provide detailed protocols for the synthesis of select heterocyclic derivatives from this compound and standardized assays for evaluating their biological potential.
Section 1: Synthesis of Heterocyclic Derivatives
The exceptional reactivity of the 4-hydroxycoumarin (B602359) scaffold allows for the synthesis of various fused and linked heterocyclic systems.[7] The following protocols describe common synthetic routes.
Protocol 1: Synthesis of 3,3'-(Arylmethylene)bis(this compound)
This protocol details the Knoevenagel condensation of this compound with an aromatic aldehyde to form bis-coumarin derivatives. These compounds are known for their wide range of biological activities.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of bis-coumarins.
Methodology:
-
In a 100 mL round-bottom flask, dissolve this compound (2 mmol, 352 mg) and a selected aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (B6355638) (2-3 drops) to the mixture.
-
Reflux the reaction mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the flask to room temperature. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 60°C.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water) to obtain the pure 3,3'-(arylmethylene)bis(this compound).
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4H-Pyrano[3,2-c]coumarin Derivatives
This one-pot, three-component reaction involves this compound, an aromatic aldehyde, and malononitrile (B47326) to yield highly functionalized pyran-fused coumarins.
Logical Relationship Diagram for Synthesis
Caption: Synthetic pathways from this compound to various heterocycles.
Methodology:
-
To a mixture of this compound (1 mmol, 176 mg), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol, 66 mg) in a 50 mL flask, add ethanol (15 mL).
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (B128534) (2-3 drops).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol or acetic acid to afford the pure 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]coumarin-3-carbonitrile derivative.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Section 2: Biological Activity Evaluation
The novel synthesized compounds can be screened for various biological activities. Standardized protocols for antimicrobial, antioxidant, and anticancer evaluation are provided below.
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion Method)
This method is used for preliminary screening of the antibacterial and antifungal activity of the synthesized compounds.[7][8]
Methodology:
-
Prepare sterile Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) and pour it into sterile Petri dishes.
-
Inoculate the agar plates uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound's solution into separate wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and pure DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone indicates the antimicrobial potency.
Table 1: Representative Antimicrobial Screening Data
| Compound ID | Conc. (µ g/well ) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs C. albicans |
| Derivative A | 100 | 18 | 12 | 14 |
| Derivative B | 100 | 22 | 10 | 11 |
| Ciprofloxacin | 10 | 25 | 28 | N/A |
| Fluconazole | 10 | N/A | N/A | 20 |
| DMSO | 100 µL | 0 | 0 | 0 |
| Data is for illustrative purposes only. |
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures the ability of the compounds to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
In a 96-well plate or cuvettes, mix 1 mL of the DPPH solution with 1 mL of each compound concentration.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is used for baseline correction.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Representative DPPH Scavenging Activity Data
| Compound ID | IC₅₀ (µg/mL) |
| Derivative A | 45.2 |
| Derivative B | 33.8 |
| Ascorbic Acid (Std.) | 8.5 |
| Data is for illustrative purposes only. |
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[11]
Workflow for Biological Screening
Caption: A typical workflow for screening novel compounds for biological activity.
Methodology:
-
Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 1 to 100 µM) and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Etoposide) as a positive control.[12]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 3: Representative Cytotoxicity Data against MCF-7 Cells
| Compound ID | IC₅₀ (µM) |
| Derivative C | 25.1 |
| Derivative D | 15.8 |
| Etoposide (Std.) | 5.2 |
| Data is based on similar studies and is for illustrative purposes only.[11] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxycoumarin in heterocyclic synthesis. Part III. Synthesis of some new pyrano[2,3-d]pyrimidine, 2-substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
Application Notes and Protocols for Knoevenagel Condensation with 4-Hydroxy-6-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is particularly valuable in the synthesis of substituted coumarins, a class of compounds renowned for their diverse and significant biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.
This document provides a detailed protocol for the Knoevenagel condensation of 4-Hydroxy-6-methylcoumarin with various aromatic aldehydes to synthesize a library of 3-substituted-4-hydroxy-6-methylcoumarin derivatives. These compounds, often referred to as biscoumarins or dicoumarols when two equivalents of the coumarin (B35378) react, are of significant interest in medicinal chemistry. The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacological profiles.
Reaction Principle
The reaction proceeds via a nucleophilic addition of the enolate of this compound to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. In the presence of a second equivalent of this compound, a subsequent Michael addition can occur to form the biscoumarin product. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638).
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted-4-hydroxy-6-methylcoumarin Derivatives (Biscoumarins)
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid (for neutralization/precipitation)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (15-20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1-0.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (50 mL). If a precipitate does not form immediately, acidify the solution with a few drops of glacial acetic acid.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a desiccator or a vacuum oven at a moderate temperature. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Microwave-Assisted Protocol
For a more rapid synthesis, a microwave-assisted approach can be employed.
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine (0.1-0.2 mmol) in a minimal amount of a suitable solvent like ethanol or in a solvent-free condition.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in the conventional heating method. Microwave-assisted synthesis often leads to a significant reduction in reaction time and can sometimes improve yields.[1]
Data Presentation
The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aldehydes, based on typical results for similar 4-hydroxycoumarin (B602359) reactions.
| Aldehyde | Catalyst | Solvent | Method | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 3 | ~85-90 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 2.5 | ~90-95 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 4 | ~80-85 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 | ~92-97 |
| Benzaldehyde | DBSA | Water | Reflux | 1.5 | ~90 |
| 4-Chlorobenzaldehyde | DBSA | Water | Microwave | 0.2 | ~95 |
Note: Yields are approximate and can vary based on reaction scale and purification methods. DBSA (dodecylbenzenesulfonic acid) can also be an effective catalyst, particularly in aqueous media.[2]
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for the synthesis of 3-substituted-4-hydroxy-6-methylcoumarin derivatives.
Caption: General workflow for the synthesis of 3-substituted-4-hydroxy-6-methylcoumarin derivatives.
Proposed Reaction Mechanism
The Knoevenagel condensation followed by Michael addition to form biscoumarins is a well-established mechanism. The following diagram illustrates the key steps.
Caption: Proposed mechanism for the formation of biscoumarins via Knoevenagel condensation and Michael addition.
Biological Activities and Potential Applications
Derivatives of 4-hydroxycoumarin are well-known for their anticoagulant properties, with warfarin (B611796) being a prominent example. The products of the Knoevenagel condensation of 4-hydroxycoumarins, particularly biscoumarins, have also demonstrated a wide range of biological activities.
Recent studies have highlighted the potential of coumarin derivatives as anticancer agents. For instance, structure-activity relationship studies on 4-methylcoumarin (B1582148) derivatives have shown that substitutions at the C3 position can significantly influence their cytotoxic effects against various cancer cell lines.[3][4] Specifically, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have been identified as a particularly effective subgroup.[3] Although direct studies on the anticancer activity of 3-substituted-4-hydroxy-6-methylcoumarins are less common, the existing data suggests that this class of compounds holds promise for further investigation in cancer research. Some biscoumarin derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[5][6]
Furthermore, various coumarin derivatives have been investigated for their anti-inflammatory, antioxidant, and antimicrobial activities. The synthetic protocols described herein provide a straightforward method for generating a diverse library of 3-substituted-4-hydroxy-6-methylcoumarins for screening and development in these therapeutic areas. The presence of the 6-methyl group may offer advantages in terms of metabolic stability and pharmacokinetic properties, making these compounds attractive candidates for drug development.
References
- 1. Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Assays Using 4-Hydroxy-6-methylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and implementation of enzyme assays utilizing 4-Hydroxy-6-methylcoumarin and its derivatives. These compounds are versatile scaffolds for creating fluorogenic substrates and potent enzyme inhibitors, making them valuable tools in drug discovery and biochemical research.
Introduction to this compound in Enzyme Assays
4-Hydroxycoumarin (B602359) derivatives are a class of compounds known for their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2] In the context of enzyme assays, their utility stems from two key features: the inherent fluorescence of the coumarin (B35378) core and the ability to be chemically modified to serve as either enzyme substrates or inhibitors.
Many 4-hydroxycoumarin derivatives are profluorescent, meaning they are chemically modified to be non-fluorescent but release a highly fluorescent product upon enzymatic cleavage.[3] This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity, amenable to high-throughput screening (HTS).[3][4] The core structure of 7-hydroxycoumarin and its derivatives are widely used as fluorophores due to their desirable photophysical properties.[3]
Furthermore, the 4-hydroxycoumarin scaffold can be derivatized to create potent and selective inhibitors of various enzymes, such as carbonic anhydrase and cytochrome P450.[5][6]
I. Application: High-Throughput Screening for Enzyme Inhibitors
This section details the use of a this compound-based fluorogenic substrate for the high-throughput screening of potential enzyme inhibitors. The principle of this assay is the enzymatic cleavage of a non-fluorescent coumarin derivative to produce a fluorescent product. A decrease in fluorescence in the presence of a test compound indicates potential inhibition of the enzyme.
General Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence-based enzyme inhibition assay.
Caption: General workflow for a fluorescence-based enzyme inhibition assay.
Protocol 1: General Fluorescence-Based Enzyme Inhibition Assay
This protocol is a general guideline and should be optimized for the specific enzyme and substrate being used.
Materials:
-
Enzyme of interest
-
Fluorogenic this compound derivative substrate
-
Test compounds
-
Positive control inhibitor
-
Assay buffer (optimized for the enzyme)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired working concentration in assay buffer.
-
Prepare a stock solution of the enzyme in a suitable buffer. Dilute to the final concentration in assay buffer just before use.
-
Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and typically does not exceed 1% (v/v).[7]
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add assay buffer, enzyme solution, and the test compound dilution.
-
Control Wells (100% activity): Add assay buffer, enzyme solution, and an equivalent volume of DMSO (without the test compound).
-
Blank Wells (no enzyme): Add assay buffer and the test compound dilution (or DMSO).
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).[7]
-
-
Initiating the Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.[7]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. For many 7-hydroxycoumarin derivatives, excitation is around 360-405 nm and emission is around 450-460 nm.[8][9]
-
Readings can be taken kinetically over a period of time or as an endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from the readings of the test and control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[7] % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[7]
-
II. Application: Characterization of Enzyme Inhibitors
Once potential inhibitors are identified, their mechanism of action can be further characterized. This compound derivatives have been successfully used to identify and characterize inhibitors of several enzymes.
Carbonic Anhydrase-II Inhibition Assay
Some 4-Hydroxycoumarin derivatives have shown inhibitory activity against carbonic anhydrase-II.[5][10]
Quantitative Data:
| Compound | Target Enzyme | IC50 (µM) |
| (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione (Compound 2) | Carbonic Anhydrase-II | 263 ± 0.3 |
| (Z)-3-(4-Hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione (Compound 6) | Carbonic Anhydrase-II | 456 ± 0.1 |
| Acetazolamide (Standard) | Carbonic Anhydrase-II | 0.5 ± 0.1 |
Data sourced from a study on the enzyme inhibition potential of 4-Hydroxycoumarin derivatives.[10]
Protocol 2: Carbonic Anhydrase-II Inhibition Assay (Absorbance-Based)
This protocol is based on the esterase activity of carbonic anhydrase.
Materials:
-
Human Carbonic Anhydrase-II
-
p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate
-
This compound derivative test compounds
-
Tris-HCl buffer (pH 7.4)
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare a solution of Carbonic Anhydrase-II in Tris-HCl buffer.
-
Prepare a solution of p-NPA in ethanol.
-
-
Assay Setup:
-
To each well, add Tris-HCl buffer, the enzyme solution, and the test compound solution (or DMSO for control).
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Initiating the Reaction:
-
Add the p-NPA solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Take kinetic readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition as described in Protocol 1, using the reaction rates instead of fluorescence intensity.
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
-
III. Signaling Pathways and Mechanisms
Principle of Pro-fluorescent Substrates
The use of this compound derivatives as enzyme substrates often relies on the principle of enzymatic release of a fluorescent reporter.
Caption: Principle of a pro-fluorescent enzyme assay.
In its intact form, the pro-fluorescent substrate is non-fluorescent because the hydroxyl group at the 4-position is modified, disrupting the electronic conjugation of the coumarin ring system. Upon enzymatic cleavage of this modifying group, the highly fluorescent this compound is released, leading to a measurable increase in fluorescence. This "off/on" switching mechanism provides a highly sensitive method for detecting enzyme activity.[9]
Enzyme Inhibition Mechanism
Enzyme inhibitors can act through various mechanisms. The following diagram illustrates a simplified concept of competitive inhibition, where an inhibitor competes with the substrate for binding to the enzyme's active site.
Caption: Simplified mechanism of competitive enzyme inhibition.
Conclusion
This compound and its derivatives are valuable and versatile tools for the development of robust and sensitive enzyme assays. Their favorable photophysical properties and amenability to chemical modification allow for the design of both fluorogenic substrates for high-throughput screening and potent inhibitors for mechanistic studies. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their drug discovery and development efforts.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives – ScienceOpen [scienceopen.com]
- 6. Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
Application Notes and Protocols: 4-Hydroxy-6-methylcoumarin in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 4-hydroxy-6-methylcoumarin and related scaffolds. The following sections detail synthetic methodologies, biological evaluation protocols, and key quantitative data, offering a practical guide for the development of novel coumarin-based anti-inflammatory drugs.
Introduction
Coumarins, a class of benzopyran-2-one compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticoagulant activities.[1][2] Specifically, derivatives of 4-hydroxycoumarin (B602359) have emerged as a promising scaffold for the design of potent anti-inflammatory agents.[2] These compounds often exert their effects by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] This document outlines synthetic strategies and bioassay protocols for developing novel anti-inflammatory agents based on the this compound framework.
Data Presentation: Anti-inflammatory Activity of Coumarin (B35378) Derivatives
The following tables summarize the quantitative data from various studies, showcasing the anti-inflammatory potential of synthesized coumarin derivatives.
Table 1: In Vivo Anti-inflammatory Activity of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives
Assay: Carrageenan-induced rat paw edema model.[1]
| Compound | Time (h) | % Inhibition of Edema | Reference Drug (% Inhibition) |
| 4 | 2 | 30.49 | Indomethacin (29.27) |
| 3 | 44.05 | Indomethacin (N/A) | |
| 8 | 2 | 29.27 | Indomethacin (29.27) |
| 3 | 38.10 | Indomethacin (N/A) | |
| 3 | 3 | 32.14 | Indomethacin (N/A) |
| 11 | 3 | 32.14 | Indomethacin (N/A) |
| 6 | 3 | 30.95 | Indomethacin (N/A) |
Table 2: In Vitro Anti-inflammatory Activity of Fused-cyclic Coumarinolignans (FCLs)
Assay: Inhibition of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells.[4]
| Compound | Target Cytokine | IC₅₀ (µM) |
| 10d | TNF-α | 8.5 |
| 11e | IL-6 | 13.29 |
| IL-1β | 17.94 |
Table 3: In Vitro Anti-inflammatory Activity of a Curcumin-Coumarin Hybrid
Assay: Anti-inflammatory effect in LPS-induced macrophages.[5]
| Compound | EC₅₀ (µM) |
| 14b | 5.32 |
Table 4: In Vitro Anti-inflammatory Activity of 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins
Assay: Inhibition of NO production in LPS-induced RAW 264.7 cells.[6]
| Compound | IC₅₀ (µM) |
| 8 | 7.6 |
Experimental Protocols
Protocol 1: General Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (1)
This protocol is based on a one-pot, three-component reaction.[5]
Materials:
-
2-methyl resorcinol (B1680541)
-
Ethyl acetoacetate (B1235776)
-
Sulfuric acid (ice-cooled)
-
Crushed ice
Procedure:
-
To 15 mL of ice-cooled sulfuric acid, add a mixture of 2-methyl resorcinol (1.24 g, 10 mmol) and ethyl acetoacetate (1.30 mL, 10 mmol) dropwise.
-
After the addition is complete, stir the mixture overnight at ambient temperature.
-
Pour the reaction mixture over crushed ice.
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain compound 1 .
Protocol 2: Synthesis of 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (3)
This protocol involves the alkylation of the hydroxycoumarin followed by hydrazinolysis.[5]
Step 1: Synthesis of ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate (2)
-
React compound 1 with ethyl chloroacetate (B1199739) in absolute ethanol.[5] Further details on stoichiometry and reaction conditions should be optimized based on specific laboratory practices.
Step 2: Synthesis of acetohydrazide (3)
-
React the coumarin ester derivative 2 with hydrazine (B178648) hydrate (B1144303) in absolute ethanol to yield the acetohydrazide 3 .[5]
Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema
This is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][7]
Animals:
-
Wistar rats (or other suitable strain) of either sex, weighing between 150-200g.
Materials:
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Carrageenan (1% w/v suspension in normal saline)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: control, reference, and test groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. Administer the vehicle (e.g., normal saline) to the control group.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Protocol 4: In Vitro Anti-inflammatory Assay - Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This protocol assesses the ability of compounds to inhibit the production of inflammatory mediators in a cell-based model.[4][5]
Cell Line:
-
RAW 264.7 murine macrophage cell line.
Materials:
-
Test compounds
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
MTT assay kit for cytotoxicity assessment.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT): Before evaluating anti-inflammatory activity, determine the non-toxic concentrations of the test compounds on the cells.
-
LPS Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various non-toxic concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated control group.
-
Determine the IC₅₀ or EC₅₀ values for the active compounds.
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Pathway for Coumarin-Based Anti-inflammatory Agents
Caption: Synthetic workflow for creating diverse coumarin derivatives.
Diagram 2: Inflammatory Signaling Pathway Targeted by Coumarin Derivatives
Caption: Inhibition of key inflammatory pathways by coumarin derivatives.
Diagram 3: Workflow for In Vitro Anti-inflammatory Screening
Caption: Step-by-step workflow for in vitro anti-inflammatory evaluation.
References
- 1. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxy-6-methylcoumarin. The methods described herein are essential for researchers in drug discovery, quality control, and pharmacokinetic studies. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the separation and quantification of coumarin (B35378) derivatives in various matrices. This method offers excellent sensitivity and selectivity.
Application Note
This HPLC-PDA method is suitable for the simultaneous quantification of this compound and other related coumarins in complex mixtures such as plant extracts, cigarette fillers, and mainstream cigarette smoke.[1] The method is validated for its linearity, accuracy, and precision, making it ideal for quality control and research applications. A simple ethanol (B145695) extraction is sufficient for sample preparation from solid matrices, followed by filtration before injection.[1] For biological samples like blood serum, a protein precipitation step followed by liquid-liquid extraction is recommended to remove interfering substances.
Experimental Protocol
Sample Preparation (Cigarette Filler): [1]
-
Weigh 1 gram of the homogenized sample into a conical flask.
-
Add 20 mL of ethanol.
-
Shake the flask on a mechanical shaker for 30 minutes.
-
Filter the extract through a 0.45 µm PVDF syringe filter into an HPLC vial.
Chromatographic Conditions: [1]
-
Instrument: HPLC system with a PDA detector.
-
Column: Grace Smart RP18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Water: Methanol (B129727) (50:50, v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.01 - 100 µg/mL).
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. However, direct analysis of some coumarins is also possible.
Application Note
Two primary approaches for the GC-MS analysis of this compound are presented: a direct method without derivatization and a method involving derivatization for enhanced sensitivity and chromatographic performance. The direct method is simpler and faster, suitable for screening purposes, while the derivatization method is preferred for complex matrices and trace-level quantification.
Experimental Protocol 1: Direct Analysis (without Derivatization)
This method is adapted from the analysis of similar simple coumarins in tobacco products.
Sample Preparation (Tobacco Additives):
-
Accurately weigh 1.00 g of the sample.
-
Add 10 mL of a dichloromethane (B109758) solution containing an internal standard (e.g., naphthalene (B1677914) at 0.77 µg/mL).
-
Add 5 g of anhydrous sodium sulfate.
-
Shake for 30 minutes and let it stand for 10 minutes.
-
Collect the supernatant for GC-MS analysis.
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 270°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C at 22 K/min, then to 320°C at 7 K/min, and hold for 1.1 min.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 240°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Experimental Protocol 2: Analysis with Derivatization
This protocol is adapted from the analysis of hydroxylated coumarin metabolites and involves methylation of the hydroxyl group.[1]
Sample Preparation and Derivatization:
-
Extract the sample using a suitable solvent (e.g., acetonitrile).
-
For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary.
-
Evaporate the extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 350 µL of acetonitrile.
-
Add 50 µL of the derivatization agent, trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide (B78521) (m-TFPTAH) in methanol.
-
The derivatization (methylation) occurs in the heated GC injector port.
GC-MS/MS Conditions: [1]
-
Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: DB-5 MS-UI (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 270°C (for in-liner methylation).
-
Oven Temperature Program: 100°C to 280°C at 22 K/min, then to 320°C at 7 K/min (hold for 1.1 min).
-
Carrier Gas: Helium at 1 mL/min.
-
Ion Source Temperature: 240°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. This method is particularly useful for the analysis of purified samples or in formulations where interfering substances are minimal.
Application Note
This UV-Vis spectrophotometric method is adapted from the analysis of the structurally similar 7-Hydroxy-4-methylcoumarin and is suitable for the quantification of this compound in bulk drug or simple formulations.[2] The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). The selection of an appropriate solvent is crucial to ensure solubility and achieve a stable and reproducible absorbance maximum.
Experimental Protocol
Solvent Selection and Preparation of Solutions: [2]
-
A suitable solvent system is a mixture of water and methanol (70:30, v/v).
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the water:methanol solvent. Use sonication if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with the same solvent system.
Spectrophotometric Measurement:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with the solvent mixture as a blank. The λmax for the related 7-Hydroxy-4-methylcoumarin is 321 nm.[2] The λmax for this compound should be experimentally determined but is expected to be in a similar region.
-
Absorbance Measurement: Measure the absorbance of the prepared standard solutions and the sample solution at the determined λmax.
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described analytical methods. This allows for a direct comparison to aid in method selection based on the specific requirements of the analysis.
| Parameter | HPLC-PDA[1] | GC-MS (Direct) | UV-Vis Spectrophotometry (adapted from[2]) |
| Analyte | 4-Hydroxycoumarin, 6-Methylcoumarin | 6-Methylcoumarin | 7-Hydroxy-4-methylcoumarin |
| Linearity Range | 0.01 - 1000 µg/mL | Not explicitly stated | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not explicitly stated |
| Limit of Detection (LOD) | 0.0004 mg/Cigarette | 0.01 µg/g | 0.84 µg/mL |
| Limit of Quantification (LOQ) | 0.0012 mg/Cigarette | Not explicitly stated | 2.54 µg/mL |
| Recovery (%) | 96 - 102 | 97.97 | 75 - 100 |
| Precision (%RSD) | < 5 (Repeatability) | 2.08 | < 2 |
References
Application Notes and Protocols for Fluorescent Labeling of Proteins with 4-Hydroxy-6-methylcoumarin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of proteins using analogues of 4-Hydroxy-6-methylcoumarin. This class of fluorophores offers favorable photophysical properties for various biological applications, including fluorescence microscopy and quantitative proteomics. The protocols detailed below are based on established bioconjugation techniques and can be adapted for specific proteins and experimental needs.
Introduction
This compound and its derivatives are fluorescent compounds that can be chemically modified to create protein-reactive probes.[1] These analogues are valuable tools in biological research due to their relatively small size, which minimizes potential interference with protein function, and their sensitivity to the local microenvironment.[2] By functionalizing the coumarin (B35378) core with reactive groups such as N-hydroxysuccinimide (NHS) esters or maleimides, these fluorescent dyes can be covalently attached to specific amino acid residues on a target protein, primarily primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues), respectively.[2] The resulting fluorescently labeled proteins are instrumental in a variety of applications, including tracking protein localization and dynamics within living cells.[3]
Data Presentation: Photophysical Properties
The photophysical properties of coumarin derivatives are influenced by their substitution pattern and the solvent environment. The following table summarizes representative data for this compound and related analogues to guide probe selection.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~350 | ~450 | Not widely reported | Not widely reported | Ethanol |
| 7-Hydroxy-4-methylcoumarin | 341-351 | 430-441 | ~0.5 | ~10,000-20,000 | Ethanol/Methanol[4] |
| 7-Amino-4-methylcoumarin (AMC) | 341-351 | 430-441 | ~0.5 | ~18,000 | Ethanol/Methanol[4][5] |
| 4-Methyl-6-methoxycoumarin | ~320 | ~380 | Not Reported | Not Reported | Various[6] |
| 4-Methyl-7-methoxycoumarin | ~320 | ~380 | Not Reported | Not Reported | Various[6] |
Note: The spectral properties of reactive analogues conjugated to proteins may differ. It is essential to characterize the final conjugate spectroscopically.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling using a this compound-NHS Ester Analogue
This protocol describes the labeling of a protein via primary amines using a hypothetical this compound analogue functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.[2] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of the coumarin dye.
-
Protocol 2: Thiol-Reactive Labeling using a this compound-Maleimide Analogue
This protocol is for labeling proteins via free thiol groups on cysteine residues using a hypothetical this compound-maleimide analogue.
Materials:
-
Protein of interest
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.0-7.5)
-
This compound-maleimide
-
Anhydrous DMF or DMSO
-
Reducing agent (e.g., TCEP, optional)
-
Size-Exclusion Chromatography (SEC) column
-
Storage buffer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it needs to be removed before adding the maleimide (B117702) reagent.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dye stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the DOL as described in Protocol 1.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxy-6-methylcoumarin Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-Hydroxy-6-methylcoumarin via Pechmann condensation and related methods.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation and how is it applied to this compound?
A1: The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions[1]. For the synthesis of 4-hydroxycoumarins , the reaction often deviates from the standard β-ketoester pathway. A common and effective method involves the condensation of a phenol with malonic acid, typically using a strong acid or a combination of dehydrating agents like zinc chloride and phosphorus oxychloride as catalysts[2][3].
Q2: What are the typical starting materials for synthesizing this compound?
A2: The primary starting materials for this specific molecule are p-cresol (B1678582) (4-methylphenol) and malonic acid . The p-cresol provides the benzene (B151609) ring and the C6-methyl group, while malonic acid serves as the source for the heterocyclic ring, including the C4-hydroxyl group after cyclization and tautomerization.
Q3: Which catalysts are most effective for this synthesis?
A3: A range of acid catalysts can be employed. For the condensation of phenols with malonic acid, a mixture of anhydrous zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) is a classic and effective catalytic system[2]. Other strong Brønsted acids or Lewis acids can also be used[1]. For greener approaches, solid acid catalysts like Amberlyst-15 have shown high efficacy in Pechmann condensations, often allowing for solvent-free conditions and easier catalyst recovery[4][5].
Q4: What are the most critical parameters affecting the reaction yield?
A4: The key parameters that must be optimized to maximize yield are:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst significantly influence reaction rate and the formation of side products[6][7].
-
Reaction Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions like polymerization or the formation of chromones, ultimately decreasing the yield[8].
-
Reaction Time: The reaction must be allowed to proceed to completion, which can range from a few minutes under microwave irradiation to over 40 hours with conventional heating[2][5].
-
Purity of Reagents: The use of anhydrous reagents and dry reaction conditions is often necessary, as water can poison certain catalysts and interfere with the condensation mechanism[4].
Q5: How can I monitor the reaction's progress?
A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the product. Upon completion, the starting material spot should be faint or absent, and a new spot corresponding to the coumarin (B35378) product should be prominent[9].
Troubleshooting Guide
Problem: Low or No Product Yield
-
Q: Have you verified the purity and dryness of your reagents and solvent?
-
A: Water can deactivate Lewis acid catalysts like ZnCl₂ and AlCl₃. Ensure reagents are properly dried before use. If applicable, use an anhydrous solvent. The use of a nonpolar surface catalyst like Amberlyst-15 can be less susceptible to water poisoning[4].
-
-
Q: Is your catalyst active and used in the correct amount?
-
A: Catalysts can lose activity over time. Use a fresh batch or a different type of catalyst. A variety of catalysts have been successfully used, including H₂SO₄, AlCl₃, and solid acids like sulfated zirconia[1][10]. The optimal catalyst loading should be determined experimentally; for instance, a 10 mol% loading of FeCl₃·6H₂O has been found effective in similar reactions[11].
-
-
Q: Is the reaction temperature optimized?
-
A: The optimal temperature is highly dependent on the specific reactants and catalyst. For the ZnCl₂/POCl₃ system, a temperature of 60-65°C is recommended[2]. For some solid acid catalysts, temperatures around 110°C have proven optimal, with higher temperatures leading to reduced yield due to side product formation[8]. It may be necessary to perform small-scale trials at different temperatures.
-
Problem: Significant Formation of Side Products or Tar
-
Q: Is your reaction temperature too high?
-
Q: Are you using an appropriate catalyst?
-
A: Highly aggressive catalysts like concentrated H₂SO₄ can sometimes promote unwanted side reactions. Consider switching to a milder Lewis acid or a recyclable solid acid catalyst like Amberlyst-15, which can offer higher selectivity[5][10]. The Simonis chromone (B188151) cyclization is a known competing reaction pathway in Pechmann-type condensations[1].
-
Problem: Difficulty in Product Purification
-
Q: What is your work-up procedure?
-
Q: How are you purifying the crude product?
-
A: The crude solid is often dissolved in a basic aqueous solution (e.g., 10% Na₂CO₃) to form the soluble phenoxide salt, followed by filtration to remove insoluble impurities. The filtrate is then acidified with a dilute acid (e.g., HCl) to re-precipitate the purified 4-hydroxycoumarin[2]. Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is typically the final purification step[13].
-
Data Presentation: Factors Influencing Yield
The following tables summarize data from studies on Pechmann condensations for similar coumarin products, illustrating key trends for optimization.
Table 1: Effect of Catalyst on 7-Hydroxy-4-methylcoumarin Yield (Model reaction: Resorcinol and Ethyl Acetoacetate)
| Catalyst | Conditions | Yield (%) | Reference |
| Amberlyst-15 | Solvent-free, microwave, 100°C, 20 min | 97 | [5] |
| SnCl₂·2H₂O (10 mol%) | Solvent-free, microwave, 260 s | 55.25 | [10] |
| Sulfuric Acid (conc.) | 5°C to Room Temp | Excellent | [14] |
| Zeolite β | Solvent-free, microwave, 100°C, 20 min | Moderate | [5] |
| No Catalyst | 80°C | 0 | [6] |
Table 2: Effect of Temperature on 7-Hydroxy-4-methylcoumarin Yield (Model reaction: Resorcinol and Ethyl Acetoacetate with Amberlyst-15 catalyst)
| Temperature (°C) | Yield (%) | Note | Reference |
| 90 | Low | Incomplete reaction | |
| 110 | 95 | Optimal temperature | [8] |
| 130 | 75 | Decreased yield, side products observed | [8] |
| 150 | 55 | Significant side product formation | [8] |
| 170 | 78 | Higher yield than 150°C but requires longer time |
Experimental Protocols
Protocol 1: Synthesis of this compound using ZnCl₂/POCl₃
This protocol is adapted from established methods for synthesizing 4-hydroxycoumarins from phenols and malonic acid[2].
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, carefully mix p-cresol (0.21 mol), malonic acid (0.21 mol), anhydrous zinc chloride (0.62 mol), and phosphorus oxychloride (0.63 mol).
-
Reaction: Heat the mixture to 60-65°C with constant stirring. Maintain this temperature for approximately 40 hours.
-
Work-up: After 40 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice/water to decompose the reaction complex. A solid precipitate should form.
-
Isolation of Crude Product: Filter the solid precipitate using vacuum filtration and wash it with cold water.
-
Purification:
-
Dissolve the crude solid in a 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate by slowly adding dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), causing the purified product to precipitate.
-
Filter the purified white or off-white solid, wash with cold water, and dry completely.
-
Protocol 2: Green Synthesis using a Solid Acid Catalyst (Conceptual)
This protocol is a conceptual adaptation based on efficient, solvent-free methods using solid acid catalysts like Amberlyst-15[8].
-
Reaction Setup: In a round-bottom flask, combine p-cresol (10 mmol), malonic acid (11 mmol), and Amberlyst-15 (e.g., 0.2 g).
-
Reaction: Heat the solvent-free mixture to an optimized temperature (e.g., 110-130°C) with magnetic stirring for a predetermined time (e.g., 2-4 hours), monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Add a solvent like ethyl acetate (B1210297) or acetone (B3395972) to dissolve the product and separate it from the solid catalyst.
-
Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with the solvent, dried, and reused for subsequent reactions.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. jetir.org [jetir.org]
Technical Support Center: 4-Hydroxy-6-methylcoumarin Crystallization and Purification
This guide provides troubleshooting advice and detailed protocols for common issues encountered during the crystallization and purification of 4-hydroxy-6-methylcoumarin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product "oiled out" during crystallization instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute in that solvent, or from cooling the solution too quickly.
-
Cause 1: Solvent Choice. The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Add a miscible "poor" solvent (anti-solvent) to the solution. For this compound, which is often recrystallized from ethanol (B145695), slowly adding water to the hot ethanolic solution until it becomes slightly turbid, then reheating to clarify and cooling slowly, can induce crystallization.[1][2]
-
-
Cause 2: Rapid Cooling. Cooling the solution too fast does not allow sufficient time for crystal lattice formation.
-
Solution: Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Avoid placing it directly in an ice bath from a high temperature.
-
-
Cause 3: High Impurity Load. A high concentration of impurities can interfere with crystal formation.
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: Low yield is a common problem that can stem from several factors during the workup and crystallization process.
-
Cause 1: Incomplete Precipitation. The compound may have residual solubility in the mother liquor, even after cooling.
-
Solution: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, after it has reached room temperature to maximize precipitation. Minimize the amount of solvent used to dissolve the crude product; use only enough to dissolve it at the boiling point.
-
-
Cause 2: Premature Crystallization. The product may have crystallized on the filter paper or funnel during a hot filtration step.
-
Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible to prevent the solution from cooling and depositing crystals prematurely.
-
-
Cause 3: Product Loss During Workup. 4-hydroxycoumarins can have some solubility in water, leading to losses during aqueous washing steps.[4]
-
Solution: When washing the crystals, use ice-cold solvent (e.g., cold water or a cold ethanol/water mixture) to minimize dissolution of the product.[3] Minimize the volume of wash solvent used.
-
Q3: After purification, my this compound is still discolored (e.g., yellow or brown). What are the likely impurities and how do I remove them?
A3: Discoloration often indicates the presence of polymeric byproducts or degradation products, which can form at high temperatures or under harsh acidic conditions common in Pechmann condensation synthesis.[4]
-
Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable hot solvent (like ethanol). Add a small amount (1-2% by weight) of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Solution 2: pH Adjustment Purification. Many colored impurities may have different acidic properties than the desired product. An acid-base extraction can be highly effective.[3] Dissolve the crude material in an aqueous base (e.g., 10% sodium carbonate solution), filter off any insoluble impurities, and then re-acidify the filtrate with an acid like HCl to precipitate the purified this compound.[3][5] A patent for similar compounds suggests acidifying to a pH of ~7.0 to remove less acidic, gummy impurities before further acidifying to ~1.5 to precipitate the final product.[1][3]
Q4: I am struggling to separate this compound from an isomeric byproduct. What method is most effective?
A4: In syntheses like the Pechmann condensation, the formation of a chromone (B188151) isomer can be a significant side reaction.[3] These isomers often have very similar polarities, making separation difficult.
-
Solution 1: Fractional Crystallization. If a solvent system can be identified where the solubilities of the two isomers are sufficiently different, fractional crystallization may be effective. This requires careful, repeated crystallization steps and can be material-intensive.
-
Solution 2: Column Chromatography. This is often the most effective method for separating closely related isomers.[3] A silica (B1680970) gel column with a carefully chosen solvent system, typically a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the coumarin (B35378) from the chromone isomer.[3][4] Monitor the fractions using Thin Layer Chromatography (TLC) to identify the pure product.
Data Presentation
Physical & Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Appearance | White to off-white powder or crystals | [6][7] |
| Melting Point | 258-266 °C | [6] |
| Purity (Typical) | ≥97% (HPLC), >98.0% (GC) | [6][7] |
Solubility Characteristics
| Solvent | Solubility Profile | Notes | Reference(s) |
| Ethanol | Soluble | A common and effective solvent for recrystallization, often used in combination with water.[3][4][8] | |
| Ethanol/Water | Soluble when hot, sparingly soluble when cold | Excellent solvent pair for recrystallization. A 34% aqueous ethanol solution has been noted for a similar compound.[2] | |
| DMSO | Soluble (~30 mg/mL for 4-hydroxycoumarin) | Useful for preparing stock solutions.[8] | |
| Dimethyl Formamide (DMF) | Soluble (~30 mg/mL for 4-hydroxycoumarin) | Useful for preparing stock solutions.[8] | |
| Aqueous Buffers | Sparingly Soluble | Solubility is low in neutral aqueous solutions.[8] | |
| Aqueous Base (NaOH, Na₂CO₃) | Soluble | The acidic 4-hydroxyl group is deprotonated to form a soluble salt, which is key for acid-base extraction.[3][5] | |
| Hexane, Toluene | Poorly Soluble | Can be used as anti-solvents or in chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a standard method for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution at or near its boiling point.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification via pH Adjustment (Acid-Base Extraction)
This method is highly effective for removing non-acidic or weakly acidic impurities.[3][5]
-
Dissolution in Base: Dissolve the crude product in a 10% aqueous sodium carbonate (Na₂CO₃) or 5% sodium hydroxide (B78521) (NaOH) solution with stirring.
-
Filtration of Impurities: If any solid material remains undissolved, remove it by filtration. These are likely non-acidic impurities.
-
Precipitation of Product: Slowly add a dilute acid (e.g., 1M HCl) to the clear filtrate with vigorous stirring. The this compound will begin to precipitate as the solution becomes acidic.
-
Complete Precipitation: Continue adding acid until the pH of the solution is approximately 1.5 to ensure complete precipitation of the product.[1][3]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove any residual acid and salts.[3]
-
Drying: Dry the purified product under vacuum. If desired, this product can be further purified by recrystallization as described in Protocol 1.
Visualizations
Caption: Troubleshooting flowchart for common crystallization issues.
Caption: Experimental workflow for purification via pH adjustment.
References
- 1. US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents [patents.google.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound 13252-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Solving Solubility Issues of 4-Hydroxy-6-methylcoumarin in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxy-6-methylcoumarin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a relatively nonpolar molecule, and its crystalline structure contributes to its low solubility in water. Like many coumarin (B35378) derivatives, it is hydrophobic, meaning it does not readily dissolve in aqueous solutions.[1][2]
Q2: What are the initial steps to dissolve this compound?
A2: The recommended initial approach is to first create a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] This stock solution can then be diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to avoid affecting the biological system.[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue that can be addressed by:
-
Slowing the addition: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Gentle warming: Warming the buffer to 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat.[1]
-
Sonication: Brief sonication can help break down precipitate particles.[1]
Q4: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?
A4: Yes, adjusting the pH can significantly impact solubility. Since this compound has a phenolic hydroxyl group, increasing the pH of the buffer will deprotonate this group, forming a more soluble phenoxide salt. Therefore, increasing the pH will likely enhance its aqueous solubility.[1][4]
Q5: Are there other methods to enhance the solubility of this compound in aqueous solutions?
A5: Besides using co-solvents and adjusting pH, you can employ cyclodextrins. These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that is more soluble in water.[5]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous buffer.
-
Cause: The compound is "crashing out" of the solution due to a rapid change in solvent polarity.
-
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: The compound dissolves initially but precipitates over time.
-
Cause: The solution is supersaturated, and the compound is slowly coming out of the solution to reach its equilibrium solubility.
-
Solution:
-
Decrease the final concentration: Your working concentration may be above the solubility limit of this compound in your specific buffer system.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to ensure the solvent at that concentration does not affect your results.
-
Utilize cyclodextrins: For long-term stability in solution, forming an inclusion complex with a cyclodextrin (B1172386) is a highly effective strategy.
-
Data Presentation
Table 1: Solubility of 4-Hydroxycoumarin (an analog of this compound) in various solvents.
| Solvent System | Approximate Solubility (mg/mL) |
| Ethanol, DMSO, Dimethylformamide | ~30 |
| 1:5 solution of Ethanol:PBS (pH 7.2) | ~0.16 |
Data for 4-Hydroxycoumarin, a structurally similar compound, is presented as a reference.[6]
Table 2: Effect of pH and Temperature on the Stability Constant (Kc) of 7-Hydroxy-4-methylcoumarin (an analog) with Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD).
| pH | Temperature (°C) | Stability Constant (Kc, M⁻¹) |
| 6.0 | 25 | 1,258 |
| 6.0 | 30 | 1,122 |
| 6.0 | 35 | 1,011 |
| 6.0 | 40 | 912 |
| 7.4 | 25 | 1,513 |
| 7.4 | 30 | 1,349 |
| 7.4 | 35 | 1,214 |
| 7.4 | 40 | 1,092 |
| 9.0 | 25 | 1,815 |
| 9.0 | 30 | 1,621 |
| 9.0 | 35 | 1,458 |
| 9.0 | 40 | 1,312 |
This data for the analog 7-Hydroxy-4-methylcoumarin demonstrates that the stability of the cyclodextrin complex, and thus solubility enhancement, is influenced by both pH and temperature.[5][7] A higher stability constant indicates a stronger interaction and potentially greater solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution in Aqueous Buffer
This protocol describes the standard method for preparing a working solution of this compound.
Caption: Workflow for preparing a working solution.
Methodology:
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and, if necessary, sonicate briefly to ensure the compound is completely dissolved.
-
-
Preparation of Working Solution:
-
Warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the aqueous buffer is as low as possible, ideally below 0.5%.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to lower the final concentration of this compound.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines the steps for preparing a more soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting range could be 1-10% (w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC. This will give you the enhanced solubility value.
Caption: Workflow for cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photobleaching of 4-Hydroxy-6-methylcoumarin in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to mitigate the photobleaching of 4-Hydroxy-6-methylcoumarin and its derivatives in fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, leading to a loss of its ability to fluoresce.[1] This process is induced by the light used for excitation in fluorescence microscopy. The energy from the light can cause the fluorophore to enter a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.
Q2: My fluorescence signal is fading rapidly. How can I determine if this is due to photobleaching or a biological event?
A2: To differentiate between photobleaching and a genuine biological change, you can image a fixed control sample under the same imaging conditions. If the signal from the fixed sample also fades over time, photobleaching is the likely cause. For live-cell imaging, you can monitor a region of the sample where no biological activity is expected. A diminishing signal in this region would also suggest photobleaching.
Q3: What are the most effective general strategies to minimize photobleaching?
A3: A multi-pronged approach is the most effective way to combat photobleaching. Key strategies include:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level necessary for a good signal-to-noise ratio. Use neutral density filters to attenuate the light source and keep exposure times as short as possible.[2]
-
Use Antifade Mounting Media: Incorporate an antifade reagent into your mounting medium. These reagents are designed to scavenge free radicals and reduce the rate of photobleaching.
-
Oxygen Scavenging Systems: For live-cell imaging or particularly sensitive experiments, using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can significantly reduce the dissolved oxygen available to react with the fluorophore.
-
Choose Photostable Fluorophores: When experimental design permits, consider using more photostable dyes. However, if this compound is required, the other strategies become critical.
Q4: Are there commercially available antifade reagents that are effective for coumarin-based dyes?
A4: Yes, several commercial antifade mounting media are available and have been shown to be effective for a range of fluorophores, including coumarins. One study demonstrated that VECTASHIELD® significantly increased the photostability of a coumarin (B35378) dye.[1] Other popular commercial options include ProLong™ Gold Antifade Mountant and SlowFade™ Diamond Antifade Mountant.
Q5: Can I prepare my own antifade mounting medium in the lab?
A5: Absolutely. Do-it-yourself (DIY) antifade mounting media can be a cost-effective alternative. Common and effective antifade agents for homemade preparations include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). Recipes and preparation protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss upon initial illumination. | Excitation light intensity is too high. | Decrease laser power or lamp intensity. Use a neutral density filter. |
| Exposure time is too long. | Reduce camera exposure time to the minimum required for a clear image. | |
| Gradual fading of the fluorescent signal during time-lapse imaging. | Cumulative light exposure is causing photobleaching. | Reduce the frequency of image acquisition. Use the lowest possible light intensity and exposure time for each time point. |
| Inadequate antifade protection. | Ensure you are using a fresh, properly prepared antifade mounting medium. Consider trying a different antifade reagent. | |
| High background fluorescence and weak signal from the sample. | Autofluorescence from the sample or mounting medium. | Some antifade reagents, like p-phenylenediamine, can be autofluorescent. Consider using an alternative like NPG or DABCO. |
| Suboptimal filter sets. | Ensure your excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal collection and minimize background. | |
| Inconsistent results between samples. | Variability in mounting medium application or age. | Use a consistent volume of mounting medium for each sample. Prepare fresh antifade solutions regularly, as their effectiveness can degrade over time, especially when exposed to light and air. |
| Differences in imaging conditions. | Ensure all samples are imaged using identical microscope settings (laser power, exposure time, etc.) for accurate comparison. |
Quantitative Data on Antifade Reagent Performance
The following table provides representative data on the photobleaching half-life of coumarin dyes with various antifade reagents. It is important to note that the photostability of a fluorophore can be influenced by its specific chemical environment. The values presented here are illustrative and based on published data for coumarins and the known efficacy of these antifade agents. For precise quantitative comparisons, it is recommended to perform a direct comparison using your specific experimental setup, as outlined in the "Experimental Protocols" section.
| Mounting Medium | Antifade Agent | Representative Photobleaching Half-life (seconds) |
| 90% Glycerol (B35011) in PBS (pH 8.5) | None (Control) | 25 |
| Commercial Mounting Medium | VECTASHIELD® | 106 |
| DIY Mounting Medium | 2% n-propyl gallate (NPG) in 90% Glycerol/PBS | 80 - 100 (Estimated) |
| DIY Mounting Medium | 2.5% DABCO in 90% Glycerol/PBS | 60 - 80 (Estimated) |
Data for VECTASHIELD® is for a generic coumarin as reported in a peer-reviewed study.[1] Estimated values for NPG and DABCO are based on their known efficacy as antifade reagents and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of DIY n-propyl gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10x Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tubes
-
Stir plate and stir bar
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate:
-
Weigh 2 g of n-propyl gallate and dissolve it in 10 mL of DMSO or DMF.
-
Mix thoroughly until fully dissolved. This stock solution can be stored at -20°C.
-
-
Prepare the mounting medium base:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10x PBS.
-
Mix thoroughly by vortexing or stirring.
-
-
Combine the stock solution and base:
-
While stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring for at least 10 minutes to ensure the solution is homogenous.
-
-
Storage:
-
Store the final antifade mounting medium in small aliquots at -20°C, protected from light. A working stock can be kept at 4°C for a few weeks.
-
Protocol 2: Protocol for Evaluating Antifade Reagent Efficacy
Objective: To quantitatively compare the photobleaching rates of this compound when mounted in different antifade media.
Materials:
-
Sample stained with a this compound conjugate.
-
Microscope slides and coverslips.
-
Various antifade mounting media to be tested (e.g., control glycerol/PBS, commercial media, and DIY preparations).
-
Fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI filter set), a digital camera, and time-lapse imaging software.
Procedure:
-
Sample Preparation:
-
Prepare multiple identical slides of your sample stained with the this compound conjugate.
-
Mount each slide with a different antifade mounting medium. Use a consistent volume of mounting medium for each slide.
-
Seal the coverslips with nail polish to prevent drying and evaporation.
-
Prepare at least three replicate slides for each mounting medium to ensure statistical significance.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate objective lens and filter set for this compound.
-
Set the camera parameters (exposure time, gain, etc.) to obtain a bright, but not saturated, initial image. Crucially, these settings must remain constant for all samples and throughout the entire experiment.
-
-
Image Acquisition:
-
Place the first slide on the microscope stage and bring the sample into focus.
-
Select a representative field of view.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) for a total duration that allows for significant photobleaching in the control sample (e.g., 5-10 minutes).
-
Repeat this process for each replicate slide and for each type of mounting medium, ensuring the same imaging parameters are used for all.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
For each time series, define a region of interest (ROI) around a representative area of the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame (time point).
-
Also, measure the mean intensity of a background region for each frame and subtract this from the corresponding signal ROI measurement to correct for background noise.
-
Normalize the fluorescence intensity of each time point to the initial intensity (the intensity of the first frame).
-
Plot the normalized fluorescence intensity as a function of time for each antifade medium.
-
From these decay curves, calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The primary pathway of fluorophore photobleaching.
Caption: Workflow for evaluating antifade reagent efficacy.
References
Improving the efficiency of 4-Hydroxy-6-methylcoumarin derivatization reactions
Welcome to the technical support center for the derivatization of 4-Hydroxy-6-methylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve the efficiency of their derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My C-alkylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in C3-alkylation of this compound can stem from several factors. A primary issue is often the competition between C-alkylation and O-alkylation.[1] Additionally, the reactivity of the alkylating agent and the choice of catalyst and solvent play a crucial role.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. While traditional acid catalysts can be used, solid acid catalysts or Lewis acids may offer better selectivity and yield. For instance, PEG-400 has been shown to be an effective and recyclable catalyst/solvent system for C3-alkylation with secondary benzyl (B1604629) alcohols, yielding moderate to good results. For alkylation with styrenes in PEG-400, the addition of a Lewis acid like Zn(OAc)₂·2H₂O (5 mol%) is necessary.
-
Solvent Effects: The reaction solvent significantly influences the outcome. A study on the alkylation of 4-hydroxycoumarin (B602359) found that polar aprotic solvents can be effective. In one instance, using PEG-400 as the solvent resulted in a much higher yield (75%) compared to reactions in water, methanol, or ethanol.
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Reactivity of Alkylating Agent: The success of C3-alkylation is often limited to more reactive agents like secondary benzylic alcohols.[2] Primary benzyl alcohols may not yield the desired product under similar conditions.
-
Reaction Conditions: Optimizing temperature and reaction time is essential. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.
Q2: I am observing a significant amount of O-alkylated byproduct in my reaction. How can I favor C-alkylation?
A2: The formation of O-alkylated byproducts is a common challenge due to the presence of the hydroxyl group at the C4 position. The regioselectivity between C- and O-alkylation is influenced by the reaction conditions and the nature of the electrophile.[1]
Strategies to Promote C-Alkylation:
-
Choice of Base and Solvent: The interplay between the base and solvent can influence the nucleophilicity of the C3 versus the O4 position. Hard and soft acid-base (HSAB) theory can be a useful guide. Generally, polar aprotic solvents can favor C-alkylation.
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a role. While not a universal rule, bulkier alkylating agents might sterically hinder attack at the more accessible oxygen atom, thereby favoring C-alkylation.
-
Catalyst System: Certain catalysts can promote C-alkylation. For example, PEG-400 has been successfully used to achieve C3-alkylation of 4-hydroxycoumarin.
Q3: My acylation reaction is inefficient. What factors should I consider to improve the yield of 3-acyl-4-hydroxy-6-methylcoumarin?
A3: Inefficient acylation can be due to suboptimal reaction conditions, catalyst choice, or the nature of the acylating agent.
Optimization Strategies:
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Catalyst and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycoumarin can be achieved by reacting 4-hydroxycoumarin with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride (POCl₃) under reflux.[3][4] The use of a base like pyridine (B92270) or piperidine (B6355638) is also common.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases. For example, the synthesis of 3-formyl-4-hydroxycoumarin was achieved in quantitative yield using microwave irradiation in the absence of a solvent.
-
Two-Step Procedure (O-acylation followed by rearrangement): An alternative route involves an initial O-acylation to form the 4-acyloxycoumarin, which is then rearranged to the C3-acylated product. This rearrangement can be facilitated by a catalyst such as potassium cyanide.[5]
Q4: I am struggling with the purification of my this compound derivative. What are some effective purification techniques?
A4: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts (C- vs. O-substituted), and other side products.
Purification Methods:
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Recrystallization: This is often the first method of choice if a suitable solvent system can be identified. Ethanol is a commonly used solvent for the recrystallization of coumarin (B35378) derivatives.[2]
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica (B1680970) gel is a standard and effective technique. The choice of eluent is critical and should be optimized using TLC to achieve good separation.
-
Group-Assisted Purification (GAP): For certain multi-component reactions, a "group-assisted purification" process can be employed, which avoids the need for traditional recrystallization or chromatography.[6]
-
Acid-Base Extraction: The acidic nature of the 4-hydroxy group can be exploited. The product can be dissolved in an aqueous basic solution (e.g., 10% aqueous Na₂CO₃), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification with a mineral acid like HCl.
Data Presentation: Comparative Reaction Conditions
The following tables summarize quantitative data for common derivatization reactions of 4-hydroxycoumarins, providing a basis for comparison of different methodologies.
Table 1: C3-Alkylation of 4-Hydroxycoumarin with Secondary Alcohols
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PEG-400 | PEG-400 | 70 | 5 | 68-81 | |
| Zn(OAc)₂·2H₂O (5 mol%) | PEG-400 | 70 | Varies | Good | |
| Amberlite IR-120 (H⁺ form) | Not specified | Not specified | Not specified | Good | [2] |
| Molecular Iodine | Nitromethane | 50 | Not specified | Good | [2] |
| Yb(OTf)₃ | Dioxane/Nitromethane | 50 | 2 | 85 | [2] |
| FeCl₃ | Dioxane/CH₂Cl₂ | 50 | 3 | 77 | [2] |
Table 2: Synthesis of 3-Acyl-4-hydroxycoumarins
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
| Acetic Acid/Anhydride | POCl₃ | None | Reflux | Good | [3][4] |
| Acetyl Chloride | Pyridine/Piperidine | Not specified | Not specified | Good | [3] |
| Acyl Chlorides (O-acylation) | Triethylamine (B128534) | Methylene Chloride | Room Temp | Good (intermediate) | [5] |
| Intermediate from above | Potassium Cyanide | Dichloromethane (B109758) | Room Temp | Good (final product) | [5] |
| Ethyl Orthoformate | p-Toluenesulfonic acid | None | Microwave | Quantitative |
Experimental Protocols
Below are detailed methodologies for key derivatization reactions of this compound.
Protocol 1: General Procedure for C3-Alkylation with a Secondary Benzyl Alcohol using PEG-400
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol).
-
Solvent/Catalyst Addition: Add polyethylene (B3416737) glycol 400 (PEG-400) (3-5 mL) to the flask.
-
Reaction: Stir the mixture at 70 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for C3-Acylation using an Acyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, for example, triethylamine (1.2 mmol).
-
Cooling: Cool the reaction mixture in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Diagram 1: General Workflow for C3-Alkylation of this compound
Caption: Workflow for C3-Alkylation.
Diagram 2: General Workflow for C3-Acylation of this compound
Caption: Workflow for C3-Acylation.
Diagram 3: C-Alkylation vs. O-Alkylation Logical Relationship
References
- 1. growingscience.com [growingscience.com]
- 2. sciepub.com [sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Hydroxy-6-methylcoumarin Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with 4-Hydroxy-6-methylcoumarin. Ensuring the stability of your stock solutions is critical for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule's lactone ring is susceptible to hydrolysis, particularly under alkaline conditions, while the phenolic hydroxyl group can be prone to oxidation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For most biological applications, preparing a concentrated stock solution in DMSO is a common practice. It is sparingly soluble in aqueous buffers.
Q3: How should I prepare an aqueous working solution from an organic stock?
A3: To prepare an aqueous working solution, it is recommended to first dissolve the this compound in a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock. This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. It is advisable not to store aqueous solutions for more than a day.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To minimize degradation, stock solutions should be stored in a cool, dark place. The use of amber vials or containers wrapped in aluminum foil is recommended to protect against light exposure. For long-term storage, refrigeration at 2-8°C is suitable for short periods, while storage at -20°C or -80°C is recommended for longer durations.[1] For instance, a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: Can I use additives to improve the stability of my this compound solution?
A5: Yes, for coumarin (B35378) derivatives, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) have been used to prevent oxidative degradation by scavenging free radicals.[3] The suitability of an antioxidant will depend on its compatibility with your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in aqueous working solution. | The compound has low aqueous solubility. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final solution, if your experiment allows.- Prepare the aqueous solution fresh before each use and do not store it.- Consider using solubilizing agents like cyclodextrins.[4] |
| Loss of fluorescence or absorbance signal over time. | The compound may be degrading due to light exposure (photodegradation) or hydrolysis. | - Protect your solutions from light by using amber vials or covering them with foil.- Prepare fresh solutions before your experiment.- If working in a basic pH, consider adjusting to a neutral or slightly acidic pH if your experiment permits. |
| Appearance of new peaks in HPLC analysis. | This indicates the formation of degradation products. | - Review your storage and handling procedures to minimize stress conditions (light, high pH, temperature).- Use a stability-indicating HPLC method to identify and quantify the degradation products.- Prepare and use solutions fresh to avoid the accumulation of degradants. |
| Variability in experimental results. | Inconsistent concentration of the active compound due to instability of the stock solution. | - Aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles.- Regularly check the purity of your stock solution using a suitable analytical method like HPLC.- Adhere strictly to recommended storage conditions. |
Data Presentation: Stability of this compound
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is intended to be representative and may not reflect the exact degradation rates in your specific experimental setup.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| 4.0 | 25 | 24 | 98 |
| 7.0 | 25 | 24 | 95 |
| 9.0 | 25 | 24 | 75 |
Table 2: Effect of Temperature on the Stability of this compound in DMSO
| Temperature (°C) | Storage Duration (days) | Remaining Compound (%) |
| 4 | 30 | 97 |
| 25 | 30 | 90 |
| 40 | 30 | 82 |
Table 3: Effect of Light Exposure on the Stability of this compound in Ethanol
| Light Condition | Exposure Time (hours) | Remaining Compound (%) |
| Dark (Control) | 24 | 99 |
| Ambient Light | 24 | 92 |
| UV Light (254 nm) | 24 | 65 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.762 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in amber vials at -20°C or -80°C. For frequent use, create smaller aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for stress testing to evaluate the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature as degradation is expected to be rapid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C.
-
Photolytic Degradation: Prepare a 100 µg/mL solution and expose it to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary. For thermal degradation, dissolve a portion of the stressed solid in the solvent at each time point.
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 309 nm in ethanol/water).
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of the remaining parent compound and the formation of degradation products are calculated by comparing the peak areas to that of an unstressed control sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for the Separation of 4-Hydroxy-6-methylcoumarin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Hydroxy-6-methylcoumarin isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound isomers?
A1: The primary challenge in separating this compound isomers lies in their structural similarity. Positional isomers, where the methyl and hydroxyl groups are located at different positions on the coumarin (B35378) ring, often exhibit very similar physicochemical properties. This can lead to co-elution or poor resolution in a standard HPLC setup.
Q2: Which HPLC mode is most suitable for separating these isomers?
A2: Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for the separation of coumarin derivatives. C18 columns are a good starting point, but for closely related isomers, alternative stationary phases may offer better selectivity.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is a critical factor. In RP-HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio of the organic solvent to water can significantly impact the retention times of the isomers. A lower concentration of the organic solvent generally leads to longer retention times, which may improve separation.
Q4: What is the role of pH in the mobile phase for this separation?
A4: The 4-hydroxy group on the coumarin ring is acidic and can ionize depending on the pH of the mobile phase. Controlling the pH is crucial for consistent retention times and good peak shape. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionization state. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of the hydroxyl group and improve peak shape.
Q5: Are there specific stationary phases that are better for separating positional isomers?
A5: While C18 columns are a common choice, other stationary phases can provide different selectivity for positional isomers. Phenyl-hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivities due to π-π and dipole-dipole interactions with the aromatic coumarin ring system. For isomers with different spatial arrangements, C8 columns may also provide better separation due to their ability to better accommodate different shapes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Peak Co-elution | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. Mobile phase pH is not optimal. 4. Insufficient column efficiency. | 1. Optimize Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) to increase retention and potentially improve separation. Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. 2. Change Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity, such as a phenyl-hexyl or PFP column.[1] 3. Adjust pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the 4-hydroxy group.[2] 4. Increase Column Efficiency: Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination. | 1. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column to minimize interactions with residual silanol (B1196071) groups.[2] 2. Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[2] 3. Clean the Column: Flush the column with a strong solvent to remove any contaminants. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Inadequate column equilibration. | 1. Ensure Proper Mixing: Ensure your mobile phase is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Equilibrate Sufficiently: Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
Experimental Protocols
The following provides a general experimental protocol for the separation of this compound isomers. This should be considered a starting point for method development.
Sample Preparation
-
Accurately weigh and dissolve the this compound isomer standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Conditions
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
Gradient Program (Example)
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Data Presentation
The following table presents hypothetical data for the separation of two positional isomers of 4-Hydroxy-methylcoumarin (Isomer 1: this compound; Isomer 2: 4-Hydroxy-7-methylcoumarin) using the protocol described above.
| Parameter | Isomer 1 (this compound) | Isomer 2 (4-Hydroxy-7-methylcoumarin) |
| Retention Time (min) | 12.5 | 13.8 |
| Peak Area | 125000 | 132000 |
| Peak Height | 15000 | 14500 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (between Isomer 1 and 2) | \multicolumn{2}{c | }{2.1} |
Visualizations
Caption: Experimental workflow for the HPLC separation of this compound isomers.
Caption: Troubleshooting workflow for improving the resolution of this compound isomers.
References
Validation & Comparative
A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for 4-Hydroxy-6-methylcoumarin
This guide provides a comprehensive overview of the validation of a UV-Vis spectrophotometric method for the quantification of 4-Hydroxy-6-methylcoumarin, a vital process for ensuring data quality and reliability in pharmaceutical research and development. The performance of this method is compared with a High-Performance Liquid Chromatography (HPLC) method, offering researchers and scientists a detailed reference for selecting the appropriate analytical technique for their specific needs. All validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
A detailed methodology for the validation of a UV-Vis spectrophotometric method for a coumarin (B35378) derivative is outlined below. This protocol is adapted from a validated method for the closely related compound, 7-Hydroxy-4-Methylcoumarin, and is applicable for this compound.[1]
1. Preparation of Standard Solutions:
-
Solvent Selection: A mixture of water and methanol (B129727) (70:30 v/v) is used as the solvent.[1]
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in the water:methanol solvent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[1]
2. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a 10 µg/mL solution of this compound over the wavelength range of 200-400 nm using a double beam UV-Vis spectrophotometer with the solvent mixture as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound, the expected λmax is approximately 309 nm.
3. Method Validation Parameters:
-
Linearity:
-
Measure the absorbance of the working standard solutions (2, 4, 6, 8, and 10 µg/mL) at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.
-
-
Accuracy:
-
Perform a recovery study by spiking a known concentration of the standard drug solution into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Calculate the percentage recovery.
-
-
Precision:
-
Intraday Precision (Repeatability): Analyze three different concentrations of the drug solution three times on the same day and calculate the percentage relative standard deviation (%RSD).
-
Interday Precision (Intermediate Precision): Analyze three different concentrations of the drug solution on three different days and calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
-
-
Specificity:
-
Analyze the drug solution in the presence of common excipients to demonstrate that the method is not affected by these components. The absorbance of the solvent should not interfere with the drug's absorbance at the analytical wavelength.[1]
-
Method Validation Workflow
Caption: Workflow for the validation of a UV-Vis spectrophotometric method.
Performance Comparison: UV-Vis vs. HPLC
The following tables summarize the validation parameters for the UV-Vis spectrophotometric method (based on data for 7-Hydroxy-4-methylcoumarin) and a validated HPLC method for the analysis of 4-Hydroxycoumarin and 6-Methylcoumarin.
Table 1: UV-Vis Spectrophotometric Method Validation Parameters for a Coumarin Derivative [1]
| Parameter | Result |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.996 |
| Accuracy (% Recovery) | 97% - 99% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.84 µg/mL |
| Limit of Quantification (LOQ) | 2.54 µg/mL |
Table 2: HPLC Method Validation Parameters for Coumarin Derivatives [2]
| Parameter | Result |
| Linearity Range | 0.01 - 1000 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but excellent linearity reported |
| Accuracy (% Recovery) | 96% - 102% |
| Precision (%RSD) | Not explicitly stated, but method is described as precise |
| Limit of Detection (LOD) | 0.0004 mg/Cig (approximately 0.4 µg/mL assuming 1 mL extraction) |
| Limit of Quantification (LOQ) | 0.0012 mg/Cig (approximately 1.2 µg/mL assuming 1 mL extraction) |
Discussion
The UV-Vis spectrophotometric method offers a simple, cost-effective, and rapid approach for the quantification of this compound. The validation data for a closely related compound demonstrates good linearity, accuracy, and precision within a specific concentration range.
In comparison, the HPLC method provides a significantly wider linear range and lower limits of detection and quantification, making it more suitable for analyzing samples with a broad range of concentrations or for trace-level analysis. While HPLC instrumentation is more complex and expensive, it offers higher selectivity and the ability to separate the analyte of interest from other components in a complex matrix.
The choice between these two methods will depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available resources. For routine quality control of bulk drug substance where the concentration is known to be within a narrow range, the UV-Vis method can be a practical and economical choice. For research and development, stability studies, or the analysis of complex formulations, the superior sensitivity and selectivity of the HPLC method would be more appropriate.
References
A Comparative Analysis of the Antioxidant Capacity of 4-Hydroxy-6-methylcoumarin and Other Phenolic Compounds
This guide provides a detailed comparison of the antioxidant capacity of 4-Hydroxy-6-methylcoumarin with other relevant phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from various studies, outlines common methodologies, and explores the structural underpinnings of antioxidant activity.
Introduction to Antioxidant Capacity
Phenolic compounds, including coumarins, are a major class of antioxidants known for their ability to neutralize harmful free radicals.[1] This activity is crucial in mitigating oxidative stress, a process implicated in numerous diseases.[2] The antioxidant potential of these compounds is typically evaluated by their ability to donate a hydrogen atom or an electron to a free radical. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[2] A variety of in vitro assays are employed to quantify this capacity, with DPPH, ABTS, and FRAP being among the most common.
The core structure of phenolic compounds, featuring a hydroxyl group attached to an aromatic ring, is fundamental to their antioxidant action. When a phenol (B47542) encounters a free radical, it can donate the hydrogen atom from its hydroxyl group, thereby neutralizing the radical. This process generates a phenoxyl radical, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols for Antioxidant Assays
Accurate assessment of antioxidant capacity relies on standardized experimental protocols. Below are the methodologies for three widely used assays.
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically, typically at 517 nm.[3][4]
-
Reagents:
-
DPPH solution (e.g., 0.002% w/v in methanol (B129727) or ethanol).[4]
-
Test compound solutions at various concentrations.
-
Standard antioxidant solution (e.g., Ascorbic Acid, Trolox, BHT).
-
Methanol or ethanol (B145695) as solvent.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add a specific volume of the test compound solution (e.g., 75 µL) to a 96-well plate.[4]
-
Add a defined volume of the DPPH solution (e.g., 150 µL) to each well.[4]
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank is prepared with the solvent instead of the test compound.
-
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
Caption: A simplified workflow for the DPPH radical scavenging assay.
2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ back to its colorless neutral form is measured spectrophotometrically at 734 nm.[3]
-
Reagents:
-
ABTS stock solution.
-
Potassium persulfate solution.
-
Test compound solutions at various concentrations.
-
Standard antioxidant solution (e.g., Trolox).
-
-
Procedure:
-
Generate the ABTS•+ radical by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.
2.3 FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[5] This assay is based on an electron transfer mechanism.[6]
-
Reagents:
-
FRAP reagent: containing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer (pH 3.6).
-
Test compound solutions.
-
Standard solution (e.g., Ascorbic Acid or FeSO₄).
-
-
Procedure:
-
Prepare the fresh FRAP reagent by mixing the three components.
-
Warm the reagent to 37°C.
-
Add a small volume of the test sample to a large volume of the FRAP reagent.
-
Record the absorbance at 593 nm after a specified time.
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a standard, and results are often expressed as µM Fe²⁺ equivalents.
Comparative Antioxidant Capacity Data
The antioxidant capacity of this compound and related phenols varies significantly depending on their structural features and the assay used. The following tables summarize quantitative data from comparative studies.
Table 1: DPPH Radical Scavenging Activity of 4-Hydroxycoumarin (B602359) Derivatives and Standard Phenols
| Compound | IC50 (mM) | Reference Standard | Source |
|---|---|---|---|
| This compound (C3) | 174.69 | BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) | [3] |
| 4-Hydroxycoumarin (C1) | 11.45 | BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) | [3] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) | 0.05 | BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) | [3] |
| 4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one (4k) | 0.40 | BHT (IC50=0.58), Ascorbic Acid (IC50=0.06) | [3] |
| Butylated Hydroxytoluene (BHT) | 0.58 | - | [3] |
| Ascorbic Acid | 0.06 | - |[3] |
Table 2: ABTS Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives and Standard Phenols
| Compound | IC50 (µM) | Reference Standard | Source |
|---|---|---|---|
| This compound (C3) | 23.95 | Trolox (IC50=34.34) | [3] |
| 4-Hydroxycoumarin (C1) | 35.79 | Trolox (IC50=34.34) | [3] |
| 4-Hydroxy-6-methoxy-2H-chromen-2-one (4a) | 28.01 | Trolox (IC50=34.34) | [3] |
| 7-hydroxy-4-methylcoumarin | 39.98 | Trolox (EC50=83.50) | [2] |
| 6-hydroxy-4-methylcoumarin | 30.83 | Trolox (EC50=83.50) | [2] |
| Trolox | 34.34 | - |[3] |
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of coumarins and other phenols is heavily influenced by their molecular structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.
-
Role of Hydroxyl Groups: The presence of hydroxyl groups is paramount for radical scavenging activity.[7] Generally, an increase in the number of -OH groups leads to higher antioxidant capacity.[8]
-
Position of Hydroxyl Groups: The relative position of -OH groups is critical. Phenols with two hydroxyl groups in the ortho or para position (catechol and hydroquinone (B1673460) structures, respectively) exhibit significantly higher activity.[6] This is because they can form stable radicals through electron delocalization across both oxygen atoms.[6] In contrast, meta-positioned hydroxyl groups are less effective.[6] Studies on 4-methylcoumarins show that 6,7-dihydroxy and 7,8-dihydroxy derivatives are potent antioxidants.[9][10]
-
Influence of Substituents:
-
Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH₃) can sometimes enhance antioxidant activity, although they are less effective than hydroxyl groups.[11] However, methylation of a hydroxyl group generally reduces activity as it removes a hydrogen-donating site.[6] For instance, the methoxy derivative 4a shows exceptional DPPH scavenging activity, outperforming ascorbic acid.[3]
-
Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF₃) can also modulate activity. Research indicates that substitutions at the C6 position of the 4-hydroxycoumarin scaffold appear to enhance scavenging potential.[3]
-
-
This compound in Context: Based on the data, this compound demonstrates notable antioxidant activity, particularly in the ABTS assay where its performance is superior to the standard, Trolox.[3] Its DPPH scavenging activity is modest compared to other derivatives like the 6-methoxy or 6-trifluoromethyl substituted compounds, but it is still an active scavenger.[3] The hydroxyl group at position 4 is known to contribute to antioxidant capacity, though it is generally considered less effective than a hydroxyl group at position 7.[2]
Conclusion
This compound is an effective antioxidant, with its capacity being highly dependent on the specific assay used for evaluation. It shows particularly strong activity in the ABTS radical scavenging assay. Comparative data reveals that its antioxidant potential can be significantly enhanced through strategic substitutions on the coumarin (B35378) ring, especially at the C6 position. The structure-activity relationships underscore the critical role of the number and position of hydroxyl groups in defining the antioxidant efficacy of phenolic compounds. This guide provides a foundational understanding for researchers aiming to utilize or develop coumarin-based antioxidants in various scientific and therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Antioxidant Activity of Coumarins and Their Metal Complexes | MDPI [mdpi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. rsdjournal.org [rsdjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methylcoumarin Derivatives Inhibit Human Neutrophil Oxidative Metabolism and Elastase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of 4-Hydroxy-6-methylcoumarin Quantification: A Comparative Guide to Fluorescence Assay and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4-Hydroxy-6-methylcoumarin is paramount. This guide provides an objective comparison of two common analytical techniques: fluorescence spectroscopy and liquid chromatography-mass spectrometry (LC-MS). By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate assay for specific research needs.
This compound, a derivative of coumarin (B35378), is recognized for its fluorescent properties and is utilized in various biochemical assays.[1] Its accurate measurement is crucial in diverse fields, from studying enzyme kinetics to pharmaceutical development. While fluorescence assays offer a high-throughput and cost-effective solution, mass spectrometry provides superior specificity and is considered a "gold standard" for quantitative analysis.[2][3] This guide explores the cross-validation of results from these two methods, offering insights into their respective strengths and limitations.
Comparative Analysis of Quantitative Performance
The choice between a fluorescence-based assay and an LC-MS method often depends on the specific requirements of the study, such as the need for high throughput versus high specificity. Below is a summary of typical performance characteristics for each method, based on data from studies on related coumarin compounds. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions and the sample matrix.
| Parameter | Fluorescence Assay | LC-MS/MS | Key Considerations |
| Specificity | Moderate to High | Very High | Fluorescence assays can be susceptible to interference from other fluorescent compounds in the sample matrix.[2][4] LC-MS/MS provides high specificity through the separation of analytes by liquid chromatography and the selective detection of precursor and product ions. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | LC-MS/MS generally offers higher sensitivity, allowing for the detection of lower concentrations of the analyte.[5][6] |
| Linearity (r²) | Typically >0.99 | Typically >0.999 | Both methods can achieve excellent linearity over a defined concentration range.[7][8] |
| Precision (%RSD) | <15% | <15% | Both methods can demonstrate good precision, with relative standard deviations typically within acceptable limits for bioanalytical assays.[8][9] |
| Accuracy (%Recovery) | 80-120% | 85-115% | Accuracy can be influenced by matrix effects in both assays, though it is often more pronounced in fluorescence-based methods.[2][4][10] |
| Throughput | High | Moderate to High | Fluorescence assays in a microplate format are generally faster for screening large numbers of samples.[11] |
| Cost | Low | High | The initial investment and operational costs for LC-MS/MS instrumentation are significantly higher.[11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline typical methodologies for the quantification of this compound using both fluorescence and LC-MS/MS.
This compound Fluorescence Assay Protocol
This protocol is based on the inherent fluorescent properties of 4-hydroxycoumarin (B602359) derivatives.[12]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.[13]
-
Create a series of calibration standards by serially diluting the stock solution in the assay buffer.
-
Prepare unknown samples, ensuring they are diluted to fall within the linear range of the assay.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of a blank sample (buffer only) from all readings.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the calibration curve.
-
This compound LC-MS/MS Assay Protocol
This protocol provides a highly selective and sensitive method for the quantification of this compound.[10]
-
Sample Preparation:
-
For biological samples, perform a protein precipitation step by adding a solvent like acetonitrile (B52724).[8]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a liquid chromatography system.
-
Separate the analyte from other matrix components using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[6][7]
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Detect and quantify this compound using Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard versus the concentration of the standards.
-
Calculate the concentration of the unknown samples from the calibration curve.
-
Visualizing the Workflow and a Potential Signaling Pathway
To better illustrate the processes and potential biological context, the following diagrams were created using the DOT language.
Caption: Experimental workflow for the cross-validation of fluorescence and LC-MS/MS assays.
Caption: A potential signaling pathway where coumarin derivatives may exert anti-inflammatory effects.
Conclusion
Both fluorescence-based assays and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the research.
-
Fluorescence assays are well-suited for high-throughput screening and applications where cost and speed are major considerations. However, careful validation is required to mitigate the risk of interference from the sample matrix.
-
LC-MS/MS offers unparalleled specificity and sensitivity, making it the method of choice for regulatory submissions, pharmacokinetic studies, and when a high degree of confidence in the quantitative data is required.
Cross-validation of results between these two methods is a valuable exercise. It can establish a reliable and cost-effective fluorescence-based assay for routine use, with the more resource-intensive LC-MS/MS method serving as a reference for confirmation and for studies requiring higher sensitivity and selectivity. Ultimately, a thorough understanding of the principles and limitations of each technique, as outlined in this guide, will enable researchers to generate high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. coresta.org [coresta.org]
- 8. researchgate.net [researchgate.net]
- 9. Coumarin-based derivatization reagent for LC-MS analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methylcoumarin Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 4-Hydroxy-6-methylcoumarin derivatives, a class of compounds demonstrating a wide spectrum of pharmacological activities. By examining key structural modifications, we delved into their efficacy as anticancer, antimicrobial, antioxidant, and anticoagulant agents, supported by experimental data.
The 4-hydroxycoumarin (B602359) core, particularly with a methyl group at the 6-position, serves as a privileged scaffold in medicinal chemistry. The versatility of this core allows for substitutions at various positions, leading to a diverse array of biological activities. This guide summarizes quantitative data from multiple studies to illuminate the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.
Comparative Biological Activities: A Tabular Overview
The following tables summarize the in vitro activities of various this compound derivatives, offering a clear comparison of their performance across different biological assays.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been extensively studied against various cancer cell lines. The data below highlights the half-maximal inhibitory concentrations (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 7,8-dihydroxy, 3-n-decyl | K562 (Leukemia) | 42.4 | [1][2] |
| LS180 (Colon) | 25.2 | [1][2] | ||
| MCF-7 (Breast) | 25.1 | [1][2] | ||
| 2 | 6-bromo, 4-bromomethyl, 7-hydroxy | K562 (Leukemia) | 32.7 | [1][2] |
| LS180 (Colon) | 45.8 | [1][2] | ||
| MCF-7 (Breast) | 39.5 | [1][2] | ||
| 3 | 7,8-diacetoxy, 3-ethoxycarbonylmethyl | K562 (Leukemia) | - | [2] |
| LS180 (Colon) | - | [2] | ||
| MCF-7 (Breast) | - | [2] |
Key SAR Insights for Anticancer Activity:
-
Hydroxylation: The presence of dihydroxy groups at the C7 and C8 positions appears to enhance cytotoxic activity.[1][2]
-
Lipophilicity: The introduction of a long alkyl chain (n-decyl) at the C3 position significantly improves anticancer potency, likely by increasing cell membrane permeability.[1][2]
-
Halogenation: Bromine substitution at the C6 position and on the C4-methyl group also contributes to reasonable cytotoxic effects.[1][2]
-
Acetoxylation: Diacetoxy derivatives at C7 and C8 with ethoxycarbonylmethyl moieties at C3 also show notable activity.[2]
Antimicrobial Activity
Derivatives of 4-hydroxycoumarin have demonstrated efficacy against a range of microbial pathogens. The zone of inhibition is a common metric for evaluating this activity.
| Compound ID | Substitution Pattern | Microorganism | Zone of Inhibition (mm) | Reference |
| 4 | 3,3'-(5-bromobenzylidene-2-hydroxy)bis | Staphylococcus aureus | 34.5 | [3] |
| Bacillus subtilis | 24.0 | [3] | ||
| 5 | 6-nitro, 3-(aryl) | Staphylococcus aureus | 26.5 ± 0.84 | [4] |
| 6 | 6-nitro, 3-(aryl) | Salmonella typhimurium | 19.5 ± 0.59 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
Dimerization: Dimeric structures, such as those formed by condensation with aromatic aldehydes, can exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[3][5]
-
Gram-Selectivity: Many derivatives show greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3][5]
-
Nitro Group: The presence of a nitro group at the C6 position can contribute to antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
Antioxidant Activity
The radical scavenging ability of these coumarin (B35378) derivatives is a key aspect of their potential therapeutic value. The IC50 for DPPH radical scavenging is a standard measure of this activity.
| Compound ID | Substitution Pattern | Antioxidant Assay | IC50 (µM) / Activity | Reference |
| 7 | 6,7-dihydroxy | DPPH Radical Scavenging | Potent | [6] |
| 8 | 7,8-dihydroxy | DPPH Radical Scavenging | Potent | [6] |
| 9 | 5,7-dihydroxy | DPPH Radical Scavenging | Moderate | [6] |
| 10 | 7-hydroxy | DPPH Radical Scavenging | Weak | [6] |
| 11 | 6,7,8-trihydroxy | DPPH Radical Scavenging | Higher than 7,8-dihydroxy | [7] |
Key SAR Insights for Antioxidant Activity:
-
Ortho-dihydroxy Substitution: The presence of ortho-dihydroxy groups (at C6-C7 or C7-C8) is crucial for potent antioxidant and radical scavenging activity.[6]
-
Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the benzenoid ring, such as in trihydroxycoumarins, generally leads to higher antioxidant activity.[7]
-
Position of Hydroxyl Groups: Meta-dihydroxy substitution (C5-C7) results in weaker activity compared to ortho-dihydroxy arrangements.[6] A single hydroxyl group at C7 provides the weakest activity among the tested polyhydroxy derivatives.[6]
Anticoagulant Activity
4-hydroxycoumarins are famously known for their anticoagulant properties, acting as vitamin K antagonists.[8] Their efficacy is often compared to warfarin.
| Compound ID | Substitution Pattern | Activity Metric | Result | Reference |
| 12 | 6-bromo | Anticoagulant Effect | Significant, rapid, short duration | [8] |
| 13 | 3,3'-alkylidene bis-6-bromo | Anticoagulant Effect | Potent in vitro | [8] |
| 14 | 4-chloro (on phenyl at C3) | Anticoagulant Effect | More potent than nitro or other halogens | [8] |
Key SAR Insights for Anticoagulant Activity:
-
4-Hydroxy Group: The 4-hydroxy group is a critical structural feature for anticoagulant activity.[2]
-
Lipophilic Substituent at C3: A lipophilic substituent at the C3 position is essential for blocking the prothrombin biosynthesis.
-
Halogenation: Halogen substitution, particularly bromine at C6 and chlorine on a C3-phenyl ring, can enhance anticoagulant potency.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.
MTT Cell Viability/Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test sample with a volume of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[8]
Agar (B569324) Well Diffusion Method for Antimicrobial Activity
This method is widely used to assess the antimicrobial susceptibility of bacteria and fungi to test compounds.
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and a solution of the test compound is added to the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will inhibit the growth of the microorganism in a circular area around the well, known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial potency of the compound.
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control solutions into the wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying structure-activity relationships, the following diagrams have been generated using Graphviz.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 6. [PDF] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
A Comparative Performance Analysis of 4-Hydroxy-6-methylcoumarin as a Fluorescent Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence spectroscopy, the selection of a reliable fluorescent standard is paramount for accurate and reproducible quantitative measurements. An ideal standard should exhibit high fluorescence quantum yield, photostability, and well-defined spectral properties. This guide provides a comprehensive benchmark of 4-Hydroxy-6-methylcoumarin's performance as a fluorescent standard, comparing it against established standards: Quinine Sulfate (B86663), Coumarin 1, and Fluorescein. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Photophysical Performance: A Head-to-Head Comparison
The utility of a fluorescent standard is primarily determined by its photophysical properties. Key parameters include the molar absorptivity (ε), which indicates how strongly a molecule absorbs light at a specific wavelength; the fluorescence quantum yield (Φ), representing the efficiency of the fluorescence process; and the fluorescence lifetime (τ), the average time a molecule remains in its excited state before emitting a photon.
| Compound | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | Ethanol | ~16,800 at 326 nm[1] | High (exact value not reported)[2] | Data not available |
| 7-Hydroxy-4-methylcoumarin (proxy) | Methanol | - | 0.08[1] | 4.2 (in PBS, pH 7.4)[3][4] |
| Quinine Sulfate | 0.1 M H₂SO₄ | 7,000 at 347 nm | 0.546[5] | ~19 |
| Coumarin 1 | Ethanol | 23,500 at 373 nm[6] | 0.73[6] | 3.1[7] |
| Fluorescein | 0.1 M NaOH | 76,900 at 490 nm | 0.95[6] | 4.0[3][4] |
Experimental Protocols
Accurate determination of photophysical parameters is crucial for the validation of a fluorescent standard. Below are detailed methodologies for the key experiments cited in this guide.
Determination of Molar Absorptivity (ε)
The molar absorptivity is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent standard and dissolve it in a precise volume of a suitable spectroscopic grade solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). A cuvette with a 1 cm path length is typically used.
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting linear fit, where the slope is equal to ε multiplied by the path length of the cuvette.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is determined using the comparative method, which involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits light in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard.[5]
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X² / n_S²) where Φ_S is the quantum yield of the standard, Grad_X and Grad_S are the gradients of the linear plots for the test sample and the standard, respectively, and n_X and n_S are the refractive indices of the respective solvents.
-
Experimental workflow for determining relative fluorescence quantum yield.
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.
Methodology:
-
Instrument Setup: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent compound to avoid concentration-dependent effects.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
-
Data Analysis: The resulting histogram represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.
Simplified signaling pathway of Time-Correlated Single Photon Counting (TCSPC).
Discussion and Conclusion
This comparative guide highlights the performance of this compound as a potential fluorescent standard against established options.
-
This compound shows promise due to its reported high quantum yield in ethanol.[2] However, the lack of readily available and standardized quantitative data for its quantum yield and fluorescence lifetime is a significant drawback for its immediate adoption as a primary standard. The data for the structurally similar 7-Hydroxy-4-methylcoumarin suggests a lower quantum yield compared to the other standards, but this may not be representative of the 6-methyl isomer.
-
Quinine Sulfate is a widely used and well-characterized standard, particularly in acidic solutions. Its moderate quantum yield and long fluorescence lifetime make it a reliable reference for many applications.
-
Coumarin 1 exhibits a high quantum yield and a relatively long fluorescence lifetime in ethanol, making it an excellent standard for applications requiring bright and stable fluorescence in the blue-green spectral region.[6]
-
Fluorescein in basic solution boasts an exceptionally high quantum yield, approaching unity, making it one of the brightest fluorescent standards available.[6] Its pH sensitivity, however, requires careful control of the experimental conditions.
References
- 1. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Analysis of 4-Hydroxy-6-methylcoumarin-Based Drugs In Vitro and In Vivo
A deep dive into the preclinical efficacy of 4-Hydroxy-6-methylcoumarin derivatives reveals a promising, yet complex, landscape. While these compounds demonstrate significant cytotoxic, antimicrobial, and anti-inflammatory activities in controlled laboratory settings, their translation to effective in vivo models is a nuanced process influenced by factors such as bioavailability and metabolic stability. This guide provides a comprehensive comparison of the available data, detailed experimental methodologies, and an exploration of the key signaling pathways involved.
Anticancer Efficacy: From Cell Lines to Animal Models
Derivatives of this compound have emerged as a promising class of compounds in oncology research. Their efficacy is typically first assessed in vitro against various cancer cell lines, with subsequent validation in in vivo animal models.
Quantitative Data Summary: Anticancer Activity
| Compound | Target/Cell Line | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy |
| 4-Methyl-7-hydroxycoumarin | DMBA-induced skin cancer cells (in vivo) | Not Reported | Mice | Appreciable reduction in papilloma growth |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Not Reported | Not Reported | Rat (Carrageenan-induced paw edema) | Significant reduction in paw edema |
| 6-methylcoumarin | Not Reported | Not Reported | Rat (Carrageenan-induced paw edema) | Free drug: 40% inhibition; Microencapsulated: 50-70% inhibition |
Experimental Protocols: Key Anticancer Assays
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-based drug and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT reagent is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondrial enzymes reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Model (DMBA-Induced Skin Cancer)
A study on a synthetic 4-methyl-7-hydroxy coumarin (B35378) utilized a 7,12-Dimethylbenz[a]anthracene (DMBA)-induced skin cancer model in mice to evaluate its in vivo anticancer potential.
-
Carcinogen Application: Skin papillomas are induced in mice through the topical application of DMBA.
-
Drug Administration: The mice are then fed the synthetic coumarin compound.
-
Endpoint Analysis: The efficacy of the compound is determined by observing the reduction in the growth of papillomas. Further analysis includes studying the expression of various signaling proteins through immunoblot analysis and immunohistochemical localization of relevant markers in the skin tissue.
Anti-inflammatory Activity: From Enzyme Inhibition to Edema Reduction
The anti-inflammatory properties of this compound derivatives are another area of active investigation.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | In Vivo Model | Dosage | In Vivo Efficacy (% Inhibition of Edema) |
| 6-methylcoumarin (free) | Carrageenan-induced paw edema (Rat) | 200 mg/kg | 40% (at 3 hours)[4] |
| 6-methylcoumarin (microencapsulated) | Carrageenan-induced paw edema (Rat) | 200 mg/kg | 50-70% (at 3, 5, 7, and 24 hours)[4] |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Carrageenan-induced paw edema (Rat) | Not specified | Significant reduction in paw edema volume[5] |
Experimental Protocols: Key Anti-inflammatory Assay
Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound (this compound derivative) is administered to the animals, typically intraperitoneally or orally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[6] The left paw is injected with saline as a control.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 5, 7, and 24 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
Antimicrobial Potential: In Vitro Screening
Several studies have highlighted the in vitro antimicrobial activity of 4-hydroxycoumarin (B602359) derivatives against a range of bacterial and fungal strains.[9][10][11][12]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi (Candida) |
| Dimer and tetramer derivatives of 4-hydroxycoumarin | Active (Bacillus, Staphylococcus)[9][10] | Inactive (Escherichia coli, Pseudomonas aeruginosa)[9][10] | Weaker activity[9][10] |
| 4-hydroxycoumarin substituted derivatives | Active (Staphylococcus aureus, Bacillus subtilis)[11] | Active (Escherichia coli, Pseudomonas aeruginosa)[11] | Not Reported |
Experimental Protocols: Key Antimicrobial Assay
Well Diffusion Assay
This method is commonly used to evaluate the antimicrobial activity of compounds.
-
Preparation of Inoculum: A standardized inoculum of the target microorganism is prepared.
-
Agar (B569324) Plate Preparation: The inoculum is uniformly spread onto the surface of a sterile agar plate.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 10 µL) of the test compound solution is added to each well.[11]
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound-based drugs are underpinned by their interaction with various cellular signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Apoptosis
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence cell fate, including apoptosis.[13][14][15][16] Some coumarin derivatives may exert their anticancer effects by modulating this pathway. Down-regulation of AhR has been associated with the up-regulation of apoptotic proteins.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
PI3K/AKT Signaling Pathway in Cell Survival and Apoptosis
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[17][18][19][20][21] Many anticancer agents, including potentially some coumarin derivatives, function by inhibiting this pathway, thereby promoting apoptosis in cancer cells.
Caption: PI3K/AKT signaling pathway in cell survival.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 12. ijmpronline.com [ijmpronline.com]
- 13. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aryl Hydrocarbon Receptor Binds to E2F1 and Inhibits E2F1-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/Akt and caspase pathways mediate oxidative stress-induced chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 19. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-Hydroxycoumarin Derivatives as Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate enzyme substrate is a critical step in the development of robust and reliable biochemical assays for drug discovery and research. Among the various classes of fluorogenic substrates, 4-hydroxycoumarin (B602359) derivatives are frequently employed due to their favorable photophysical properties. This guide provides a detailed comparison of 4-Hydroxy-6-methylcoumarin and its close analog, 7-Hydroxycoumarin (7-HC, also known as Umbelliferone), with other commonly used enzyme substrates, focusing on their application in assays for UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes crucial for the phase II metabolism and detoxification of a wide array of xenobiotics and endogenous compounds.[1][2]
Overview of 4-Hydroxycoumarin Derivatives as Fluorogenic Substrates
Comparative Analysis of UGT Substrates
The specificity of an enzyme substrate is a critical parameter for accurately characterizing the activity of a single enzyme isoform, especially within a complex biological matrix where multiple isoforms may be present. The following tables summarize the kinetic parameters of 7-Hydroxycoumarin and alternative substrates for various human UGT isoforms.
Table 1: Michaelis-Menten Kinetics of 7-Hydroxycoumarin (7-HC) with Recombinant Human UGT Isozymes [3]
| UGT Isozyme | Km (µM) | Vmax (pmol/min/mg) |
| UGT1A1 | 199.7 | 108 |
| UGT1A3 | 1620 | 6945 |
| UGT1A6 | 289 | 3808 |
| UGT1A9 | 200 | 30776 |
| UGT1A10 | 409 | 289 |
| UGT2B4 | - | 31 |
| UGT2B7 | 681 | 289 |
| UGT2B15 | 386 | 289 |
| UGT2B17 | - | 31 |
Note: UGT1A4 showed no significant activity.[3] Km and Vmax values for UGT2B4 and UGT2B17 were not determined due to low activity.[3]
Table 2: Kinetic Parameters of Alternative Fluorogenic UGT Substrates
| Substrate | UGT Isoform(s) | Km (µM) | Vmax | Reference |
| 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | UGT1A6 | High | High | [4] |
| 7-Hydroxy-4-trifluoromethylcoumarin (HFC) | UGT1A10 | Low | High | [4] |
| Estradiol (B170435) | UGT1A1 | - | - | [5] |
| Trifluoperazine (B1681574) | UGT1A4 | - | - | [5] |
| 5-Hydroxytryptophol | UGT1A6 | - | - | [5] |
| Propofol | UGT1A9 | - | - | [5][6] |
| Zidovudine (AZT) | UGT2B7 | - | - | [5] |
Note: Detailed Vmax values for these substrates were not consistently available in the reviewed literature.
The data clearly indicates that 7-HC is a broad-spectrum substrate for multiple UGT isoforms, exhibiting a wide range of affinities (Km) and turnover rates (Vmax).[3] For instance, UGT1A9 displays a very high Vmax for 7-HC, suggesting it is a highly efficient catalyst for its glucuronidation.[3] Conversely, the high Km value for UGT1A3 indicates a lower binding affinity.[3] This lack of specificity makes 7-HC a useful tool for assessing general UGT activity but limits its application for isoform-specific studies. In contrast, substrates like estradiol and trifluoperazine are reported to be more selective for UGT1A1 and UGT1A4, respectively.[5][6]
Experimental Protocols
Accurate determination of enzyme kinetics relies on well-defined experimental protocols. Below are generalized protocols for assessing UGT activity using fluorogenic substrates.
General Protocol for UGT Activity Assay using Recombinant Enzymes
This protocol is adapted from methodologies for commercially available recombinant UGT enzymes (e.g., BACULOSOMES®).
Materials:
-
Recombinant human UGT enzyme (e.g., in microsomes)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
UDP-glucuronic acid (UDPGA) solution
-
Fluorogenic substrate (e.g., 7-Hydroxycoumarin) stock solution in a suitable solvent (e.g., DMSO)
-
Stop Solution (e.g., 0.7 M glycine-HCl, pH 2.0)
-
96-well microplate (black, for fluorescence readings)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, recombinant UGT enzyme, and UDPGA solution. The final concentrations of each component should be optimized based on the specific enzyme and substrate.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate to the pre-incubated mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution.
-
Fluorescence Measurement: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore (e.g., for 7-hydroxycoumarin derivatives).
-
Data Analysis: Construct a standard curve using the pure fluorescent product to convert relative fluorescence units (RFU) to the concentration of the product formed. Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
High-Throughput Screening (HTS) Assay for UGT Activity
For screening large compound libraries for UGT inhibition, a high-throughput assay format is essential.
Procedure:
-
Dispense the reaction buffer, recombinant UGT enzyme, and UDPGA solution into the wells of a 96- or 384-well plate.
-
Add the test compounds (potential inhibitors) at various concentrations. Include appropriate controls (no inhibitor and a known inhibitor).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells simultaneously using a liquid handling system.
-
Incubate at 37°C for a fixed time.
-
Stop the reaction and measure the fluorescence as described above.
-
Calculate the percent inhibition for each test compound and determine the IC50 values for active inhibitors.
Signaling Pathways and Biological Context
UGTs are integral to the broader detoxification and drug metabolism pathways within the body.[1] These enzymes catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a substrate, a process known as glucuronidation.[1][2] This conjugation reaction increases the water solubility of the substrate, facilitating its excretion from the body via urine or bile.[7]
The UGT pathway is a critical component of Phase II metabolism, which follows Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes. The interplay between these two phases is essential for the clearance of a vast number of drugs, environmental toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones.[8]
Understanding the specificity of substrates like 4-hydroxycoumarin derivatives for different UGT isoforms is paramount for predicting potential drug-drug interactions.[8] Co-administration of a drug that is a substrate or inhibitor of a specific UGT isoform can affect the metabolism and clearance of other drugs that are also processed by the same enzyme, potentially leading to adverse effects or reduced efficacy.[9]
Conclusion
While this compound itself lacks extensive public data as a UGT substrate, its close analog, 7-Hydroxycoumarin, serves as a well-documented, broad-spectrum substrate for numerous UGT isoforms. The promiscuity of 7-HC makes it suitable for general activity screening but necessitates the use of more selective substrates for isoform-specific characterization. The choice of substrate should be guided by the specific research question, with careful consideration of the UGT isoforms present in the experimental system. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at assessing the specificity of enzyme substrates and understanding their role in drug metabolism.
References
- 1. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 2. What Is the Function of the UDP-glucuronosyltransferase (UGT) Enzyme in Phase II? → Learn [pollution.sustainability-directory.com]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 9. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
Inter-laboratory comparison of 4-Hydroxy-6-methylcoumarin synthesis protocols
An Inter-laboratory Comparison of Synthesis Protocols for 4-Hydroxy-6-methylcoumarin
This guide provides a comparative analysis of established and contemporary methodologies for the synthesis of this compound, a significant heterocyclic compound. The protocols are evaluated based on reaction conditions, catalytic methods, and overall product yield, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable synthesis strategy.
Comparative Summary of Synthesis Protocols
The following table summarizes the key quantitative parameters for different synthesis protocols leading to this compound or structurally related coumarins. The Pechmann condensation is a versatile and widely used method, with various catalysts and conditions being explored to optimize yield and reaction time.
| Protocol | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pechmann Condensation | p-Cresol (B1678582), Malonic Acid | Anhydrous ZnCl₂, POCl₃ | Not specified | 60-65 | 40 | 66 | [1] |
| Mechanochemical Pechmann | Phenols, Ethyl acetoacetate (B1235776) | InCl₃ (3 mol%) | Solvent-free | Room Temperature | 0.17 - 1 | 52-92 | [2][3] |
| Solid-Acid Catalyzed Pechmann | m-Amino phenol (B47542), Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | Nitrobenzene | 150 | 1 | ~90 | [4] |
| Knoevenagel Condensation | Salicylaldehyde, Ethyl acetoacetate | Piperidine | Ethanol | Not specified | Not specified | 96 (crude) | [5] |
Experimental Protocols
Protocol 1: Pechmann Condensation with ZnCl₂ and POCl₃
This protocol describes a classical approach to the synthesis of this compound.
Methodology:
-
A mixture of p-cresol (19.8 g, 0.21 mol), anhydrous zinc chloride (84.8 g, 0.62 mol), phosphorus oxychloride (97 g, 0.63 mol), and malonic acid (22 g, 0.21 mol) is prepared.[1]
-
The mixture is heated at 60-65 °C for 40 hours.[1]
-
After cooling, the mixture is decomposed with water.
-
The resulting solid is filtered.
-
The solid is then dissolved in a 10% aqueous sodium carbonate solution.
-
The solution is acidified with diluted hydrochloric acid to precipitate the product.
-
The crystalline product is filtered to yield this compound.[1]
Protocol 2: Mechanochemical Pechmann Condensation
This modern, environmentally friendly protocol utilizes mechanical force to drive the reaction, often under solvent-free conditions.
Methodology:
-
Substituted phenol (e.g., p-cresol) and ethyl acetoacetate are mixed with a catalytic amount of Indium(III) chloride (InCl₃, 3 mol%).[2]
-
The mixture is subjected to high-speed ball milling at room temperature.[2]
-
The reaction is typically complete within 10 to 60 minutes.[2]
-
The resulting solid product is then purified, often by recrystallization.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for comparing synthesis protocols and the reaction mechanism of the Pechmann condensation.
Caption: Workflow for the comparative analysis of chemical synthesis protocols.
Caption: Simplified mechanism of the acid-catalyzed Pechmann condensation.
References
Comparative Cytotoxicity Analysis of 4-Hydroxy-6-methylcoumarin and its Metabolites
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative evaluation of the cytotoxic effects of 4-Hydroxy-6-methylcoumarin, a synthetic coumarin (B35378) derivative, and its known metabolites. Coumarins, a diverse class of benzopyrone compounds, are widely recognized for their broad pharmacological activities, including anticancer properties. Understanding the cytotoxic profile of a parent compound in relation to its metabolites is crucial for drug development, offering insights into potential therapeutic efficacy and toxicity. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular signaling pathways implicated in coumarin-induced cytotoxicity.
Data Summary: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| 6-Methylcoumarin (B191867) | B16F10 (Murine Melanoma) | MTT Assay | Not specified as cytotoxic at concentrations up to 250 µM in a melanogenesis study.[1][2] | [1][2] |
| Related 4-Hydroxycoumarin (B602359) Derivatives | HL-60 (Human Promyelocytic Leukemia) | Not Specified | >100 | [3] |
| EJ (Human Bladder Carcinoma) | Not Specified | >100 | [3] | |
| Related 4-Methylcoumarin (B1582148) Derivatives | K562 (Human Chronic Myelogenous Leukemia) | MTT Assay | 42.4 | [4] |
| LS180 (Human Colon Adenocarcinoma) | MTT Assay | 25.2 | [4] | |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 25.1 | [4] |
Note: The absence of direct IC50 values for this compound in the public domain necessitates a comparative analysis based on structurally related compounds. The provided data for related 4-hydroxycoumarin and 4-methylcoumarin derivatives offer a contextual understanding of their potential cytotoxic potency.
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using a panel of in vitro assays. The following are detailed protocols for the key experiments cited in the study of coumarin cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its metabolites) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing substrate, cofactor, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction (if required): Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. A vital dye, such as propidium (B1200493) iodide (PI), is used to identify necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as described previously.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Signaling Pathways in Coumarin-Induced Cytotoxicity
Coumarin derivatives have been shown to induce cytotoxicity through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are frequently implicated.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to apoptosis. Some coumarin derivatives have been shown to suppress the phosphorylation of PI3K and Akt, leading to the downstream activation of pro-apoptotic proteins and cell death.[5]
Caption: PI3K/Akt signaling pathway and its inhibition by coumarins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Studies have indicated that certain coumarins can modulate the MAPK pathway, leading to the activation of pro-apoptotic signals. For instance, 6-methylcoumarin has been shown to reduce the phosphorylation of members of the MAPK family.[6]
Caption: MAPK signaling pathway and its modulation by coumarins.
Experimental Workflow for Cytotoxicity Evaluation
The overall process for evaluating the cytotoxicity of a compound involves a series of sequential steps, from initial cell culture to data analysis.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Methylcoumarin Promotes Melanogenesis through the PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-6-methylcoumarin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Hydroxy-6-methylcoumarin based on available safety data. It is not a substitute for a formal Safety Data Sheet (SDS) specific to your institution's and region's regulations. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for disposal protocols that comply with local, state, and federal regulations.
This compound, a derivative of coumarin, requires careful handling and disposal to ensure personnel safety and prevent environmental contamination.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). Avoid all personal contact with the chemical, including the inhalation of any dust.[2] Handle in accordance with good industrial hygiene and safety practices.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specifications |
| Eye Protection | Goggles or safety glasses with side shields.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1] |
| Respiratory Protection | A dust respirator (e.g., N95) should be used if there is a risk of generating dust. |
| Protective Clothing | Laboratory coat.[2] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste.[1][3] Do not empty into drains or dispose of with regular trash.[3][4]
-
Waste Identification and Segregation:
-
Packaging for Disposal:
-
Storage Pending Disposal:
-
Arranging for Disposal:
Spill Cleanup
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1][6]
-
Sweep up the spilled solid material and place it into a suitable container for disposal.[1][6]
-
Thoroughly clean the spill area.[2]
-
Dispose of the cleanup materials as hazardous waste.
Experimental Protocols and Waste Management
Any experimental protocol involving this compound should include a clear plan for waste management from the outset. This plan should be reviewed and approved by the relevant safety personnel at your institution.
Below is a logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
